Clobetasonebutyrate
Description
BenchChem offers high-quality Clobetasonebutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clobetasonebutyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860331 | |
| Record name | 21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clobetasone Butyrate: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of clobetasone (B1204786) butyrate (B1204436), a synthetic glucocorticoid widely used in dermatology for its anti-inflammatory properties.
Chemical Properties
Clobetasone butyrate is a white or almost white powder.[1] It is a corticosteroid ester, specifically the 17-butyrate ester of clobetasone.[2] Its chemical name is 21-Chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Clobetasone Butyrate
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂ClFO₅ | [3] |
| Molecular Weight | 478.98 g/mol | [3] |
| CAS Number | 25122-57-0 | [3] |
| Melting Point | 90-100 °C | [3] |
| Boiling Point | 573.3 ± 50.0 °C (Predicted) | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | - Practically insoluble in water. - Freely soluble in acetone (B3395972) and methylene (B1212753) chloride. - Slightly soluble in ethanol (B145695) (96%). - Soluble in chloroform (B151607) (50 mg/mL). - DMSO: ≥ 250 mg/mL. | [1][3][4][5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Heat and light can accelerate decomposition. | [1][3][6] |
| Appearance | White or almost white powder | [1] |
Synthesis of Clobetasone Butyrate
The synthesis of clobetasone butyrate is a multi-step process that starts from a pregnane (B1235032) derivative precursor. While specific industrial synthesis protocols are proprietary, a logical pathway can be constructed based on established steroid chemistry. The core of the synthesis involves the formation of the clobetasone steroid backbone, followed by a final esterification step. Clobetasone butyrate is manufactured via chemical synthesis from early-stage starting materials in a cGMP environment.[7]
The synthesis can be logically divided into two main stages:
-
Formation of the Clobetasone Core: This involves a series of reactions to introduce the necessary functional groups onto the steroid nucleus, including the fluorine at position 9, the chlorine at position 21, and the methyl group at position 16.
-
Esterification: The final step is the esterification of the 17-hydroxyl group of the clobetasone intermediate with butyric acid or a derivative thereof to yield clobetasone butyrate.
Caption: Conceptual workflow for the synthesis of clobetasone butyrate.
Mechanism of Action: Glucocorticoid Receptor Signaling
Clobetasone butyrate exerts its anti-inflammatory effects through its interaction with the glucocorticoid signaling pathway.[8] As a synthetic glucocorticoid, it readily penetrates the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[9] This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus.[8]
Within the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8][9]
-
Transrepression: The GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
The overall effect is a potent suppression of the inflammatory response, reducing symptoms such as redness, swelling, and itching.[9]
Caption: Mechanism of action of clobetasone butyrate via the glucocorticoid receptor.
Experimental Protocols
Stability-Indicating HPLC Method for Quantification
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the quality control of clobetasone butyrate in bulk and pharmaceutical formulations.[4]
Objective: To quantify clobetasone butyrate and assess its stability under various stress conditions.[1]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol (B129727) and water (84:16 v/v), with the pH adjusted to 6.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 240 nm.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve clobetasone butyrate reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear range (e.g., 5 to 50 µg/mL).[4]
-
Sample Preparation (for Cream): Accurately weigh a quantity of the cream formulation, disperse it in a suitable solvent, and then dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[1]
Method Validation (as per ICH Q2 R1 guidelines):
-
Linearity: Assessed by plotting peak area against concentration for the working standard solutions. A correlation coefficient (r²) of >0.999 is expected.[4]
-
Precision: Evaluated by repeated injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.[1]
-
Accuracy: Determined by the recovery method, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 98-102%.[1]
-
Specificity (Forced Degradation Studies): The drug product is subjected to stress conditions to produce degradation products. The method's ability to separate the clobetasone butyrate peak from any degradation peaks demonstrates its specificity.[1]
Forced Degradation Study Protocol
Objective: To demonstrate the stability-indicating nature of the analytical method.[1]
Procedure:
-
Acid Hydrolysis: Expose the sample solution to an acidic medium (e.g., 4 N HCl) at an elevated temperature (e.g., 37 °C) for a specified period, followed by neutralization.[1]
-
Base Hydrolysis: Expose the sample solution to a basic medium (e.g., dilute NaOH) under controlled conditions, followed by neutralization.[1]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., hydrogen peroxide).[1]
-
Thermal Degradation: Expose the sample to dry heat or wet heat (autoclaving).[1]
-
Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for a defined duration.[1]
After exposure, the stressed samples are diluted to the target concentration and analyzed by the validated HPLC method. The chromatograms are examined for the appearance of new peaks and the decrease in the peak area of the parent drug.[1]
Caption: Workflow for the HPLC analysis and stability testing of clobetasone butyrate.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 9-Fluoro-11,21-dihydroxy16,methyl-pregna-1,4,16-triene-3,20-dione | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. CN105651900A - Method for separating and measuring process impurities in Clobetasone butyrate and preparation of Clobetasone butyrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
Pharmacological Profile of Clobetasone Butyrate for Dermatitis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone (B1204786) butyrate (B1204436), a moderately potent topical corticosteroid, is a cornerstone in the management of inflammatory dermatoses. Its therapeutic efficacy is rooted in a favorable balance of potent anti-inflammatory action and minimized systemic side effects. This technical guide provides a comprehensive examination of the pharmacological profile of clobetasone butyrate, with a specific focus on its relevance to dermatitis research. This document outlines its mechanism of action, presents key quantitative data, details experimental protocols, and provides visual representations of associated cellular and experimental workflows to support further investigation and therapeutic development.
Introduction
Dermatitis encompasses a range of inflammatory skin conditions, including atopic and contact dermatitis, characterized by erythema, edema, and pruritus. Topical corticosteroids are the primary therapeutic intervention, aimed at mitigating the underlying inflammatory cascade. Clobetasone butyrate, a synthetic glucocorticoid, was developed to optimize the benefit-risk profile, offering significant anti-inflammatory effects with a reduced potential for systemic absorption and cutaneous atrophy compared to more potent corticosteroids.[1][2][3] This guide serves as a detailed resource for researchers and drug development professionals, elucidating the pharmacological nuances of clobetasone butyrate in the context of dermatitis research.
Mechanism of Action
Clobetasone butyrate exerts its anti-inflammatory effects through multiple pathways, primarily mediated by the glucocorticoid receptor (GR). These can be broadly categorized into genomic and non-genomic mechanisms.
Genomic Pathway
The primary mechanism of action for corticosteroids is the genomic pathway, which involves the modulation of gene transcription. Upon penetrating the skin, clobetasone butyrate binds to cytosolic glucocorticoid receptors.[4] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the clobetasone butyrate-GR complex interacts with glucocorticoid response elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as that for lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4] Conversely, the activated GR complex can also repress the transcription of pro-inflammatory genes, including those for cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[4]
Caption: Genomic signaling pathway of clobetasone butyrate.
Non-Genomic Pathway
Clobetasone butyrate can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are thought to be mediated through membrane-bound GRs or by direct physicochemical interactions with cellular membranes. These non-genomic effects can lead to the rapid inhibition of inflammatory signaling cascades, contributing to the immediate relief of symptoms.
Pharmacological Data
The following tables provide a summary of the key quantitative data for clobetasone butyrate, facilitating comparison with other relevant corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Relative to Dexamethasone) |
| Clobetasone Butyrate | Human Glucocorticoid Receptor | Moderate |
| Hydrocortisone | Human Glucocorticoid Receptor | Low |
| Clobetasol Propionate | Human Glucocorticoid Receptor | High |
| Dexamethasone | Human Glucocorticoid Receptor | 1.0 (Reference) |
Table 2: Anti-inflammatory Potency
| Assay | Endpoint | Clobetasone Butyrate | Hydrocortisone |
| Vasoconstrictor Assay | Skin Blanching | Moderately Potent[1][3] | Low Potency |
| Cytokine Inhibition | TNF-α & IL-6 release (in vitro) | Effective Inhibition[4] | Lower Inhibitory Capacity |
Note: Specific IC50 values can vary between experimental setups. The data presented reflects the generally accepted relative potency.
Table 3: Pharmacokinetic Profile
| Parameter | Value |
| Systemic Absorption | Negligible with short-term use[1][2][5] |
| Peak Plasma Concentration (0.05% ointment) | ~0.6 ng/mL (after application of 30g)[6] |
| Time to Peak Plasma Concentration | Within the first 3 hours post-application[6] |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled ligand.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as human peripheral blood mononuclear cells (PBMCs) or a cell line overexpressing the receptor.
-
Ligand Preparation: Use a high-affinity radioligand (e.g., [³H]dexamethasone) or a fluorescently-labeled glucocorticoid.
-
Competition Assay: In a multi-well plate, incubate a fixed concentration of the labeled ligand and the receptor preparation with increasing concentrations of unlabeled clobetasone butyrate (or other test compounds).
-
Incubation: Incubate the mixture at 4°C for a sufficient period to reach equilibrium (typically 18-24 hours).
-
Separation of Bound and Free Ligand: For radioligand assays, separate the bound from free ligand using a method such as dextran-coated charcoal or filtration. For fluorescence polarization assays, no separation step is necessary.
-
Detection: Quantify the amount of bound labeled ligand using liquid scintillation counting (for radioligands) or a fluorescence polarization reader.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive GR binding assay.
In Vitro Cytokine Inhibition Assay
This assay assesses the anti-inflammatory potency of clobetasone butyrate by measuring its ability to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-treatment: Pre-incubate the cells with various concentrations of clobetasone butyrate for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the stimulated cells for 18-24 hours.
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the concentration of clobetasone butyrate to generate a dose-response curve and calculate the IC50 value (the concentration that causes 50% inhibition of cytokine production).
Caption: Workflow for an in vitro cytokine inhibition assay.
Vasoconstrictor (Skin Blanching) Assay
This in vivo assay is a well-established method for determining the topical potency of corticosteroids by assessing their ability to cause vasoconstriction in the skin, which manifests as skin blanching.[7][8][9]
Methodology:
-
Subject Selection: Recruit healthy volunteers with normal skin on their forearms.
-
Test Site Application: Apply a standardized amount of the clobetasone butyrate formulation (and comparator products) to designated areas on the volar aspect of the forearm under occlusion.
-
Occlusion Period: Leave the applications in place for a defined period (e.g., 6 or 16 hours).
-
Removal and Assessment: After the occlusion period, remove the formulations. Assess the degree of skin blanching at specified time points (e.g., 2, 6, and 24 hours post-removal).
-
Scoring: The blanching response is typically scored visually by a trained observer using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for a more objective colorimetric measurement.
-
Data Analysis: Compare the blanching scores of clobetasone butyrate to those of other corticosteroids to determine its relative potency.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. Eumovate (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. droracle.ai [droracle.ai]
- 8. gmp-compliance.org [gmp-compliance.org]
- 9. academic.oup.com [academic.oup.com]
Clobetasone butyrate molecular structure and activity relationship
An In-depth Technical Guide to the Molecular Structure and Activity Relationship of Clobetasone (B1204786) Butyrate (B1204436)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clobetasone butyrate is a synthetic glucocorticoid corticosteroid notable for its potent anti-inflammatory and immunosuppressive properties when applied topically.[1][2] This technical guide provides a detailed examination of its molecular structure, mechanism of action, and the critical relationships between its structural features and biological activity. It includes a summary of its chemical properties, a detailed look at the glucocorticoid receptor signaling pathway, and an overview of the experimental protocols used to quantify its activity. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of corticosteroid drugs.
Molecular Structure and Chemical Properties
Clobetasone butyrate is a corticosteroid ester, specifically the 17-O-butyrate ester of clobetasone.[3] Its chemical structure is fundamental to its pharmacological activity.
Chemical Name: [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate[4]
Molecular Formula: C₂₆H₃₂ClFO₅[4][5][6]
Molecular Weight: 478.98 g/mol [5][6][7]
The structure features a classic pregnane (B1235032) steroid nucleus with key modifications that enhance its potency and topical activity. These include a fluorine atom at the C9 position, a methyl group at C16, and the butyrate ester at C17.
| Property | Value | Source |
| CAS Number | 25122-57-0 | [4][7][8] |
| Molecular Formula | C₂₆H₃₂ClFO₅ | [4][5][6][7][9] |
| Molecular Weight | 478.98 g/mol | [5][6][7][9] |
| Topological Polar Surface Area | 77.51 Ų | [9] |
| logP (CLOGP) | 4.21 | [9] |
| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and methylene (B1212753) chloride; slightly soluble in ethanol. | [6] |
Mechanism of Action and Signaling Pathway
Clobetasone butyrate's therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][10]
Mechanism Overview:
-
Cellular Entry: Being lipophilic, clobetasone butyrate passively diffuses across the cell membrane of skin cells (epidermis and dermis).[1]
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (Hsp90).[1][11]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[1][11] This allows the activated ligand-receptor complex to translocate into the nucleus.[1][10]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This interaction modulates the transcription of these genes.
-
Transrepression: The primary anti-inflammatory effect comes from the repression of pro-inflammatory genes. The GR complex can interfere with the activity of transcription factors like NF-κB and AP-1, downregulating the expression of cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][11]
-
Transactivation: The complex also upregulates the expression of anti-inflammatory proteins, most notably lipocortin-1 (Annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, the precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][10]
-
-
Physiological Effects: These molecular actions result in reduced inflammation, immunosuppression, and vasoconstriction, alleviating symptoms of inflammatory skin conditions like eczema and psoriasis.[1][10][12]
Caption: Glucocorticoid Receptor signaling pathway for Clobetasone Butyrate.
Structure-Activity Relationship (SAR)
While specific quantitative SAR studies for a broad series of clobetasone butyrate analogs are not extensively published in readily available literature, the activity of corticosteroids is well-understood. The key structural features of clobetasone butyrate contribute significantly to its high topical potency and favorable safety profile.
-
C17-Butyrate Ester: The esterification at the C17 hydroxyl group with butyric acid increases the lipophilicity of the molecule. This enhances its penetration through the stratum corneum of the skin, concentrating the drug in the target tissue. The ester is eventually hydrolyzed to the active alcohol, clobetasone.
-
C9-Fluorine: The introduction of a fluorine atom at the 9α position potentiates glucocorticoid activity. This electron-withdrawing group increases the acidity of the C11-hydroxyl (after metabolism from the 11-keto group), which is thought to improve receptor binding affinity. It also confers resistance to metabolic inactivation.
-
C16β-Methyl Group: The presence of a methyl group at the C16β position effectively eliminates mineralocorticoid activity, reducing the risk of side effects like sodium and water retention. This modification does not negatively impact anti-inflammatory potency.
-
Δ¹,⁴-Diene System: The double bonds at C1 and C4 in the A-ring of the steroid nucleus are crucial for potent anti-inflammatory activity. This configuration flattens the A-ring, which is believed to improve the binding affinity to the glucocorticoid receptor.
-
C21-Chloro Group: The chlorine atom at C21 is another modification that enhances topical potency.
Experimental Protocols for Activity Assessment
The biological activity of clobetasone butyrate and other glucocorticoids is determined through a variety of in vitro and in vivo assays.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a test compound for the GR. A common method is a competitive binding assay using fluorescence polarization.
Principle: A fluorescently labeled glucocorticoid ligand (Fluormone™ GS Red) binds to the GR, resulting in a high fluorescence polarization value. When a test compound (e.g., clobetasone butyrate) is added, it competes with the fluorescent ligand for binding to the GR. An effective competitor displaces the fluorescent ligand, causing it to tumble more freely in solution, which leads to a decrease in the polarization value. The IC₅₀ (the concentration of the test compound that causes a 50% decrease in the signal) is determined as a measure of binding affinity.[14]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a complete GR Screening Buffer.
-
Prepare serial dilutions of the test compound (clobetasone butyrate) and a reference standard (e.g., dexamethasone) in the screening buffer directly in a 96-well plate.
-
Prepare a 4X solution of the fluorescent ligand (Fluormone™ GS Red) and a 4X solution of the recombinant human GR protein.[14]
-
-
Assay Procedure:
-
To each well of the microplate containing 50 µL of the test compound dilution, add 25 µL of the 4X GR protein solution.
-
Add 25 µL of the 4X fluorescent ligand solution to initiate the binding reaction. The final volume is 100 µL.
-
Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.[14]
-
-
Data Acquisition:
-
Measure the fluorescence polarization values for each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Caption: Workflow for a competitive Glucocorticoid Receptor binding assay.
Reporter Gene Assay
This cell-based assay measures the functional response (gene transcription) following GR activation.
Principle: A cell line (e.g., human A549 lung carcinoma cells) is engineered to contain a reporter gene (like luciferase or a fluorescent protein) under the control of a promoter with GREs. When a GR agonist like clobetasone butyrate is added, it activates the GR, which then binds to the GREs and drives the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the level of GR activation.[15][16]
Detailed Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Treat the cells in triplicate with serial dilutions of clobetasone butyrate or a reference compound for a specified time (e.g., 6 hours).[15]
-
-
Cell Lysis and Signal Detection:
-
Remove the treatment medium and lyse the cells using a suitable lysis reagent.[15]
-
For luciferase reporters, add a luciferin (B1168401) substrate and immediately measure the luminescence using a luminometer.[15]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This is a classic in vivo assay to determine the topical potency of corticosteroids in humans.
Principle: Topical corticosteroids cause vasoconstriction (blanching or whitening) of the small blood vessels in the skin. The degree of blanching is visually scored and correlates with the anti-inflammatory potency of the steroid.[13]
Detailed Methodology:
-
Subject Selection: Use healthy human volunteers with normal skin on their forearms.
-
Compound Application: Apply a small, standardized amount of the clobetasone butyrate formulation (e.g., 0.05% cream) and reference steroids to designated sites on the volar forearm. The sites are often covered with an occlusive dressing to maximize absorption.[13]
-
Assessment: After a set period (e.g., 6-18 hours), remove the dressing and clean the sites.
-
Scoring: At specific time points, trained observers visually score the intensity of the vasoconstriction (pallor) at each site, typically on a scale of 0 (no blanching) to 4 (maximal blanching).
-
Data Analysis: The scores for clobetasone butyrate are compared to those of known standards to determine its relative potency.
Conclusion
Clobetasone butyrate is a highly effective topical corticosteroid whose molecular structure has been optimized for potent anti-inflammatory activity and a favorable safety margin. Its efficacy stems from a combination of features that enhance skin penetration, increase glucocorticoid receptor affinity, and minimize undesirable mineralocorticoid effects. The relationship between its chemical structure and its biological function, understood through rigorous experimental evaluation, provides a clear example of rational drug design in the field of dermatology. This guide serves as a foundational resource for professionals seeking to understand and further innovate in the area of steroidal anti-inflammatory agents.
References
- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 4. Clobetasone Butyrate | C26H32ClFO5 | CID 71386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 25122-57-0 CAS MSDS (Clobetasone butyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Clobetasone butyrate - Wikipedia [en.wikipedia.org]
- 9. clobetasone butyrate [drugcentral.org]
- 10. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 11. innoprot.com [innoprot.com]
- 12. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Glucocorticoid Receptor Binding Affinity of Clobetasone Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone (B1204786) butyrate (B1204436), a synthetic corticosteroid, is a cornerstone in the topical treatment of various dermatological conditions, including eczema and psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the physiological and pharmacological effects of glucocorticoids.[2] This technical guide provides an in-depth exploration of the glucocorticoid receptor binding affinity of clobetasone butyrate, presenting quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and laboratory workflows. Understanding the nuances of this interaction is paramount for the rational design and development of novel corticosteroids with optimized therapeutic indices.
Glucocorticoid Receptor Signaling Pathway
Clobetasone butyrate exerts its anti-inflammatory effects by binding to the cytoplasmic glucocorticoid receptor.[1] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[2] Within the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. This intricate signaling cascade ultimately results in the reduction of inflammation and the suppression of the immune response.
Glucocorticoid Receptor Signaling Pathway
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a corticosteroid for the glucocorticoid receptor is a critical determinant of its potency. This affinity is typically quantified using metrics such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or the relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.
While specific quantitative binding affinity data for clobetasone butyrate is not as widely published as for some other corticosteroids, its position as a moderately potent topical steroid provides context for its receptor interaction.[1] For comparative purposes, the table below presents the relative binding affinities of several common topical corticosteroids. It is important to note that RBA values can vary between studies depending on the experimental conditions.[3]
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |
| Dexamethasone | 100 |
| Clobetasol Propionate | 125 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2100 |
| Budesonide | 935 |
| Clobetasone Butyrate | Data not consistently reported in comparative studies |
Note: The absence of a specific RBA value for clobetasone butyrate in many comparative studies highlights a gap in the publicly available scientific literature.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The determination of glucocorticoid receptor binding affinity is typically achieved through in vitro assays. The most common methods are the competitive radioligand binding assay and fluorescence polarization-based assays.
Competitive Radioligand Binding Assay
This "gold standard" method measures the ability of an unlabeled corticosteroid (the competitor, e.g., clobetasone butyrate) to displace a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) from the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is required. This is typically a cytosolic fraction prepared from cultured cells (e.g., human A549 lung carcinoma cells) or tissue homogenates known to express the receptor.
-
Incubation: A constant concentration of the radiolabeled glucocorticoid is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor corticosteroid.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of the competitor (Ki) can then be calculated using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay Workflow
Fluorescence Polarization (FP) Based Competitor Assay
This method offers a homogeneous alternative to radioligand binding assays, eliminating the need for radioactive materials and separation steps.
Methodology:
-
Reagents: This assay utilizes a fluorescently labeled glucocorticoid ligand (tracer) and a source of purified glucocorticoid receptors.
-
Principle: The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger glucocorticoid receptor, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.
-
Competition: In the presence of a competing unlabeled corticosteroid like clobetasone butyrate, the fluorescent tracer is displaced from the receptor, causing a decrease in fluorescence polarization.
-
Procedure: A fixed concentration of the fluorescent tracer and the glucocorticoid receptor are incubated with varying concentrations of the competitor drug in a microplate.
-
Measurement: The fluorescence polarization is measured directly in the microplate using a suitable plate reader.
-
Data Analysis: Similar to the radioligand binding assay, the data are used to generate a competition curve and determine the IC50 value of the test compound.[4]
Conclusion
Clobetasone butyrate's therapeutic efficacy is a direct consequence of its interaction with the glucocorticoid receptor, initiating a cascade of events that ultimately suppress inflammation. While its classification as a moderately potent corticosteroid provides a qualitative measure of its receptor affinity, a more comprehensive understanding would be facilitated by the availability of robust, comparative quantitative binding data. The experimental protocols detailed in this guide, particularly competitive radioligand binding and fluorescence polarization assays, represent the gold standards for elucidating the precise binding characteristics of clobetasone butyrate and other corticosteroids. Such data are invaluable for drug development professionals seeking to refine the structure-activity relationships of glucocorticoids and to engineer future therapies with enhanced efficacy and safety profiles.
References
- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Clobetasone Butyrate's Attenuation of Cutaneous Inflammation: A Technical Examination of its Influence on Cytokine Expression
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Topical corticosteroids are a cornerstone in the management of inflammatory skin conditions. Among these, clobetasone (B1204786) butyrate (B1204436) has established efficacy in treating disorders such as eczema and psoriasis.[1][2] This technical guide delves into the molecular mechanisms underpinning the therapeutic effects of clobetasone butyrate, with a specific focus on its modulatory action on pro-inflammatory cytokine expression. This document will provide a comprehensive overview of the signaling pathways influenced by clobetasone butyrate, detailed experimental protocols for assessing its anti-inflammatory properties, and a summary of its quantitative effects on key cytokines implicated in skin inflammation, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of dermatological therapeutics.
Introduction
Skin inflammation is a complex physiological response to various stimuli, including pathogens, irritants, and allergens. This process is orchestrated by a network of immune cells and the signaling molecules they release, known as cytokines. In inflammatory dermatoses, a dysregulation in the production of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β, leads to the clinical manifestations of redness, swelling, and pruritus.[3] Clobetasone butyrate, a moderately potent topical corticosteroid, effectively mitigates these symptoms by suppressing the underlying inflammatory cascade.[1][4] Its therapeutic action is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[3]
Mechanism of Action: Modulation of Cytokine Signaling Pathways
Clobetasone butyrate exerts its anti-inflammatory effects by influencing the transcription of genes involved in the inflammatory response. The primary mechanism involves the binding of clobetasone butyrate to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[3]
Once in the nucleus, the clobetasone butyrate-GR complex can modulate gene expression through two main pathways:
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. A key example is the increased expression of IkBα, the inhibitor of Nuclear Factor-kappa B (NF-κB).[5]
-
Transrepression: More central to its anti-inflammatory effect on cytokine expression, the clobetasone butyrate-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This "tethering" mechanism does not involve direct binding of the GR to DNA but rather a protein-protein interaction with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, including those for IL-6, TNF-α, and IL-1β.[6][7]
The inhibition of the NF-κB pathway is a critical component of clobetasone butyrate's action. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it drives the expression of numerous pro-inflammatory cytokines. By upregulating IkBα and directly tethering to NF-κB, the clobetasone butyrate-GR complex effectively sequesters NF-κB in the cytoplasm, thereby preventing the transcription of its target genes.[8]
Quantitative Data on Cytokine Expression
The anti-inflammatory efficacy of clobetasone butyrate is demonstrated by its ability to significantly reduce the expression of key pro-inflammatory cytokines. The following tables summarize the quantitative effects of clobetasone butyrate on IL-6, TNF-α, and IL-1β expression in various experimental models.
Table 1: Effect of Clobetasone Butyrate on IL-6 Expression
| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of IL-6 | Reference |
| TNF-α-stimulated HaCaT Keratinocytes | 10 µM | 24 hours | ELISA | Data Not Available | [9] |
| LPS-stimulated RAW264.7 Macrophages | 100 µM, 500 µM | Not Specified | ELISA | Data Not Available | [10] |
Table 2: Effect of Clobetasone Butyrate on TNF-α Expression
| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of TNF-α | Reference |
| LPS-stimulated Peripheral Blood Mononuclear Cells | 2 mM | 20 hours | ELISA | Data Not Available | [11] |
| Macrophage-like Synoviocytes from RA patients | Not Specified | Not Specified | ELISA | Data Not Available | [5] |
Table 3: Effect of Clobetasone Butyrate on IL-1β Expression
| Experimental Model | Treatment Concentration | Incubation Time | Method of Measurement | Percentage Inhibition of IL-1β | Reference |
| IL-1β-stimulated INS-1E cells | 0.4 mM | 2 hours | RT-qPCR | >60% (for Nos2, a downstream target) | [7][12] |
| Activated Human Macrophages | 10⁻⁸ M (Dexamethasone) | 3 hours | RT-qPCR | Significant decrease | [13] |
Note: Specific quantitative data for clobetasone butyrate is limited in the public domain. The data presented for butyrate and dexamethasone (B1670325) are included to provide context for the expected effects of a glucocorticoid.
Experimental Protocols
In Vivo Model: Croton Oil-Induced Ear Edema in Rodents
This model is a standard method for evaluating the anti-inflammatory activity of topically applied agents.
Objective: To assess the ability of clobetasone butyrate to reduce inflammation in an acute contact dermatitis model.
Materials:
-
Wistar rats or Swiss mice
-
Croton oil
-
Clobetasone butyrate formulation
-
Vehicle control
-
Dexamethasone (positive control)
-
Digital micrometer or balance
-
Punch biopsy tool (6-8 mm)
Procedure:
-
Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Irritant and Test Solutions: Prepare a solution of croton oil in acetone (e.g., 2.5-5% v/v). Dissolve clobetasone butyrate and dexamethasone in the croton oil/acetone solution at the desired concentrations.
-
Induction of Inflammation: Anesthetize the animals. Apply a fixed volume (e.g., 20 µL) of the croton oil solution (or the solutions containing the test compounds) to the inner surface of the right ear. The left ear receives the vehicle (acetone) only and serves as a control.
-
Treatment Application: The test compounds can be applied topically before or after the application of the irritant, depending on the study design.
-
Assessment of Edema: At a specified time point after induction of inflammation (typically 6 or 24 hours), euthanize the animals.
-
Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the degree of edema.
-
Alternatively, take a punch biopsy from both ears and weigh them. The difference in weight between the two biopsies is a measure of the inflammatory edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
In Vitro Model: Cytokine Expression in Human Keratinocytes
This model allows for the investigation of the direct effects of clobetasone butyrate on skin cells in a controlled environment.
Objective: To quantify the inhibitory effect of clobetasone butyrate on the production of pro-inflammatory cytokines by human keratinocytes.
Materials:
-
Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)
-
Keratinocyte growth medium and supplements
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or a cytokine cocktail)
-
Clobetasone butyrate
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
ELISA kits for IL-6, TNF-α, and IL-1β
Procedure:
-
Cell Culture: Culture human keratinocytes in appropriate media until they reach a desired confluency (e.g., 70-80%).
-
Pre-treatment: Pre-treat the cells with various concentrations of clobetasone butyrate or vehicle for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the pro-inflammatory stimulus to the cell culture medium to induce cytokine expression.
-
Incubation: Incubate the cells for a defined period to allow for cytokine production (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine protein measurement by ELISA.
-
Cell Lysate: Lyse the cells to extract total RNA for gene expression analysis by qRT-PCR.
-
-
Cytokine Measurement:
-
ELISA: Follow the manufacturer's protocol for the specific ELISA kits to quantify the concentration of IL-6, TNF-α, and IL-1β in the culture supernatants.[6][12][14]
-
qRT-PCR: Perform reverse transcription of the extracted RNA to cDNA, followed by qRT-PCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.[13][15]
-
-
Data Analysis: Calculate the percentage inhibition of cytokine expression (at both the mRNA and protein level) for each concentration of clobetasone butyrate compared to the stimulated vehicle control.
Conclusion
Clobetasone butyrate is a valuable therapeutic agent for inflammatory skin diseases due to its effective suppression of pro-inflammatory cytokine expression. Its mechanism of action is primarily centered on the glucocorticoid receptor-mediated transrepression of key transcription factors such as NF-κB. While the qualitative effects of clobetasone butyrate are well-documented, further research providing specific quantitative data on its inhibitory effects on a wider range of cytokines in various skin inflammation models will be beneficial for a more complete understanding of its therapeutic profile and for the development of novel anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of clobetasone butyrate in the treatment of children with atopic eczema, and its effect on plasma corticosteroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 4. japsonline.com [japsonline.com]
- 5. Butyrate suppresses tumor necrosis factor alpha production by regulating specific messenger RNA degradation mediated through a cis-acting AU-rich element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 11. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. ELISA Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Skin Permeation Studies of Clobetasone Butyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting in vitro skin permeation studies with clobetasone (B1204786) butyrate (B1204436), a moderately potent topical corticosteroid used in the treatment of various skin conditions such as eczema and psoriasis.[1][2] This document outlines the theoretical background, detailed experimental protocols, and data interpretation to assist researchers in obtaining reliable and reproducible results.
Introduction
Clobetasone butyrate is a synthetic glucocorticoid that exerts its anti-inflammatory effects by modulating gene expression.[1][3] Upon penetrating the skin, it binds to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins like lipocortin-1 and the downregulation of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).[3] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1] Understanding the skin permeation of clobetasone butyrate is crucial for optimizing topical formulations to ensure efficacy while minimizing potential systemic absorption and side effects.[4]
Data Presentation
In a study evaluating various topical drug formulations, a clobetasol-containing product demonstrated low permeation, with 0.8% to 2.2% of the applied dose permeating the skin over a 24-hour period.[5] This indicates that a significant portion of the applied drug remains on the skin surface or within the superficial layers of the skin, which is desirable for a topically acting drug where local action is intended.
Table 1: Summary of In Vitro Permeation of a Clobetasol (B30939) Formulation [5]
| Parameter | Result |
| Formulation | Clobetasol-containing topical product |
| Skin Model | Ex vivo human or porcine skin |
| Duration | 24 hours |
| Permeated Amount (% of Applied Dose) | 0.8 - 2.2% |
Note: This data is for a clobetasol formulation and serves as an illustrative example. Researchers should generate specific data for their clobetasone butyrate formulation using the protocols outlined below.
Signaling Pathway
The anti-inflammatory action of clobetasone butyrate is mediated through the glucocorticoid receptor signaling pathway. The following diagram illustrates the key steps involved in this process.
References
- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 2. Clobetasone butyrate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 4. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Protocol for Formulating Clobetasone Butyrate Nanoparticles for Topical Delivery
Introduction
Clobetasone (B1204786) butyrate (B1204436) is a moderately potent corticosteroid utilized in the treatment of various inflammatory skin conditions such as eczema and dermatitis. The encapsulation of clobetasone butyrate into nanoparticles for topical delivery aims to enhance its therapeutic efficacy, improve skin penetration and retention, and potentially reduce local and systemic side effects by providing a controlled release profile. This document provides detailed protocols for the formulation of clobetasone butyrate-loaded solid lipid nanoparticles (SLNs) and polymeric nanoparticles (PNPs), along with methods for their characterization and in vitro drug release assessment. These protocols are intended for researchers, scientists, and drug development professionals.
Materials and Equipment
Materials
-
Clobetasone Butyrate (API)
-
For SLNs:
-
Lipid: Compritol® 888 ATO (Glyceryl behenate) or similar solid lipid
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-surfactant/Stabilizer: Poloxamer 188
-
Aqueous Phase: Deionized water
-
-
For PNPs:
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Surfactant: Polyvinyl alcohol (PVA)
-
Organic Solvent: Acetone or Dichloromethane
-
Aqueous Phase: Deionized water
-
-
For In Vitro Release Studies:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Synthetic membrane (e.g., cellulose (B213188) acetate) or animal skin (e.g., rat skin)
-
Equipment
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis
-
Scanning Electron Microscope (SEM)
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatography (HPLC) system
-
Franz diffusion cell apparatus
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Experimental Protocols
Formulation of Clobetasone Butyrate Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the emulsification-homogenization method.[1][2]
-
Preparation of Lipid Phase:
-
Weigh a specific amount of solid lipid (e.g., Compritol® 888 ATO) and clobetasone butyrate. The lipid to drug ratio can be optimized, a starting point is 10:1 (w/w).
-
Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween® 80) and co-surfactant (e.g., Poloxamer 188) in deionized water. A typical concentration is 1-2% (w/v) for the surfactant.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at 10,000-15,000 rpm for 15-30 minutes.
-
-
Nanoparticle Formation:
-
Disperse the hot nanoemulsion into cold deionized water (2-4°C) under gentle stirring. The ratio of emulsion to cold water should be approximately 1:10.
-
The rapid cooling of the lipid droplets leads to the solidification of the lipid and the formation of SLNs.
-
-
Purification and Storage:
-
The SLN dispersion can be centrifuged to separate the nanoparticles from the aqueous phase.
-
Wash the pellet with deionized water and resuspend.
-
For long-term storage, the SLN dispersion can be lyophilized.
-
Formulation of Clobetasone Butyrate Polymeric Nanoparticles (PNPs)
This protocol is based on the solvent displacement (nanoprecipitation) method.[3][4]
-
Preparation of Organic Phase:
-
Dissolve a specific amount of PLGA and clobetasone butyrate in a water-miscible organic solvent like acetone. A starting polymer to drug ratio could be 5:1 (w/w).
-
-
Preparation of Aqueous Phase:
-
Dissolve a stabilizing agent, such as PVA (e.g., 1% w/v), in deionized water.
-
-
Nanoprecipitation:
-
Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles with the entrapped drug.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.
-
The nanoparticles can be collected and purified by centrifugation, followed by washing with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Storage:
-
The purified PNP suspension can be stored at 4°C or lyophilized for long-term stability.
-
Characterization of Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average), PDI, and zeta potential. The PDI value indicates the uniformity of the particle size distribution, with values below 0.3 being desirable. Zeta potential provides information on the surface charge and stability of the nanoparticle dispersion.
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Method: Indirect method using centrifugation and HPLC.
-
Protocol:
-
Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Analyze the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Surface Morphology
-
Method: Scanning Electron Microscopy (SEM).
-
Protocol: Lyophilize the nanoparticle suspension. Mount the dried powder on an SEM stub using double-sided carbon tape and coat with a thin layer of gold or palladium. Image the nanoparticles under the SEM to observe their shape and surface characteristics.
Physical State of the Drug
-
Method: Differential Scanning Calorimetry (DSC).
-
Protocol: Analyze the thermal behavior of the pure drug, the physical mixture of the drug and excipients, and the lyophilized nanoparticles. The absence or shifting of the drug's melting peak in the nanoparticle thermogram suggests that the drug is in an amorphous or molecularly dispersed state within the nanoparticle matrix.
In Vitro Drug Release Study
-
Method: Franz Diffusion Cell.
-
Protocol:
-
Mount a synthetic membrane or excised rat skin on a Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with a suitable release medium (e.g., PBS pH 7.4), maintained at 32 ± 0.5°C and stirred continuously.
-
Apply a known amount of the clobetasone butyrate nanoparticle formulation to the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC.
-
Plot the cumulative amount of drug released per unit area versus time.
-
Data Presentation
Table 1: Physicochemical Properties of Clobetasone Butyrate Nanoparticles (Example Data)
| Formulation Code | Nanoparticle Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| CB-SLN-01 | Solid Lipid | 210 ± 15 | 0.25 ± 0.03 | -25.6 ± 2.1 | 85.2 ± 3.5 | 8.1 ± 0.4 |
| CB-PNP-01 | Polymeric | 180 ± 12 | 0.18 ± 0.02 | -18.9 ± 1.8 | 78.5 ± 4.1 | 13.1 ± 0.7 |
Table 2: In Vitro Drug Release of Clobetasone Butyrate Nanoparticles (Example Data)
| Time (hours) | Cumulative Drug Release (%) - CB-SLN-01 | Cumulative Drug Release (%) - CB-PNP-01 |
| 1 | 10.5 ± 1.2 | 15.2 ± 1.5 |
| 2 | 18.3 ± 1.8 | 25.8 ± 2.1 |
| 4 | 30.1 ± 2.5 | 40.5 ± 3.0 |
| 8 | 45.6 ± 3.1 | 58.9 ± 3.7 |
| 12 | 58.2 ± 3.9 | 70.3 ± 4.2 |
| 24 | 75.4 ± 4.5 | 82.1 ± 4.9 |
Visualizations
Caption: Experimental workflow for formulation and evaluation of nanoparticles.
Caption: Glucocorticoid anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Clobetasol Loaded Solid Lipid Nanoparticles And Nanostructured Lipid [quickcompany.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Polymeric Nanoparticles as Tunable Nanocarriers for Targeted Delivery of Drugs to Skin Tissues for Treatment of Topical Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Clobetasone Butyrate Stability Testing Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of Clobetasone (B1204786) Butyrate (B1204436) drug substances and products in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
Stability testing is a critical component of drug development and registration, providing evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] The data generated from these studies are essential for determining re-test periods for the drug substance and shelf-life for the drug product, as well as recommending appropriate storage conditions.[1]
This document outlines the protocols for performing long-term, intermediate, and accelerated stability studies, as well as forced degradation studies for Clobetasone Butyrate, as stipulated by the ICH Q1A(R2) guideline.[1][3] Forced degradation studies are crucial for developing and demonstrating the specificity of stability-indicating analytical methods.[4][5][6]
Stability Study Protocols
Formal stability studies should be conducted on at least three primary batches of the drug substance and drug product.[1][7] The batches should be manufactured to at least pilot scale and be representative of the final production process.[1]
Storage Conditions
The following storage conditions are based on ICH Q1A(R2) for a drug product intended for storage in a General Climatic Zone.[1][7]
Table 1: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Testing Frequency
Samples should be pulled and tested at specified intervals.
Table 2: Testing Frequency for Stability Studies
| Study Type | Testing Frequency |
| Long-term | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 0, 3, and 6 months. |
| Accelerated | 0, 3, and 6 months. |
Experimental Protocol: Stability Study
-
Sample Preparation: Place a sufficient number of Clobetasone Butyrate drug substance or product samples from at least three primary batches into containers that simulate the proposed market packaging.
-
Chamber Setup: Place the packaged samples into calibrated stability chambers maintained at the conditions specified in Table 1.
-
Sample Pulls: At each time point indicated in Table 2, withdraw the required number of samples from each storage condition.
-
Analysis: Analyze the samples immediately using a validated stability-indicating analytical method (e.g., HPLC).[4][5][6] The tests should cover physical, chemical, and microbiological attributes susceptible to change.[1] Key tests include assay, impurity/degradation product levels, and dissolution (for drug products).
-
Data Evaluation: Evaluate the data for any "significant change," which for a drug substance is defined as a failure to meet its specification.[7] For a drug product, significant change includes a 5% change in assay from the initial value, any degradation product exceeding its acceptance criterion, and failure to meet acceptance criteria for appearance, physical attributes, and functionality tests.
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are performed to identify potential degradation products and to demonstrate that the analytical method is stability-indicating. These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing.[4]
Stress Conditions
The following conditions are typical for forced degradation studies of corticosteroids like Clobetasone Butyrate.[4][8]
Table 3: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mL of 4 N HCl at 37°C for 1 hour.[4] |
| Base Hydrolysis | 1 mL of 4 N NaOH at 37°C for 1 hour. |
| Oxidation | 1 mL of 30% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Dry heat at 105°C for 6 hours. |
| Photolytic Degradation | Expose to direct sunlight for 8 hours or as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare separate solutions of Clobetasone Butyrate drug substance or product. For each stress condition, treat a sample as described in Table 3. Also, prepare an unstressed control sample.
-
Neutralization: After the specified exposure time for acid and base hydrolysis, neutralize the solutions (e.g., with dilute NaOH or HCl, respectively).[4]
-
Dilution: Dilute all samples (stressed and unstressed) to a suitable concentration for analysis with the mobile phase of the analytical method.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. A suitable method for Clobetasone Butyrate might use a C18 column with a mobile phase of methanol (B129727) and water (e.g., 84:16 v/v) and UV detection at approximately 240 nm.[4][5][6]
-
Peak Purity & Mass Balance: Assess the separation of degradation products from the parent peak. Use a photodiode array (PDA) detector to check for peak purity. Calculate the mass balance to ensure that the decrease in the parent drug concentration corresponds to the increase in degradation products.
Data Presentation and Evaluation
All quantitative results from the stability and forced degradation studies should be summarized in tables to facilitate easy comparison and trend analysis.
Table 4: Example Data Summary for Accelerated Stability
| Test | Specification | Time 0 | Time 3 Months | Time 6 Months |
| Appearance | White to off-white cream | Conforms | Conforms | Conforms |
| Assay (%) | 90.0 - 110.0 | 100.2 | 98.5 | 96.8 |
| Impurity A (%) | NMT 0.5 | <0.1 | 0.15 | 0.25 |
| Total Impurities (%) | NMT 2.0 | 0.2 | 0.5 | 0.8 |
NMT = Not More Than
The evaluation of stability data should follow the principles outlined in ICH Q1E, which may include statistical analysis to determine the re-test period or shelf life.[3]
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. eurjchem.com [eurjchem.com]
- 5. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Assay Parameters of Clobetasone Butyrate in Cream Formulations
Introduction
These application notes provide a comprehensive framework for the validation of an analytical assay for the quantification of Clobetasone (B1204786) Butyrate (B1204436) in cream formulations. The described protocols are based on a reversed-phase high-performance liquid chromatography (RP-HPLC) method and are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For the assay of a drug in a finished product, the validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Recommended RP-HPLC Method
A simple isocratic reversed-phase HPLC method is recommended for the quantification of clobetasone butyrate.[5][6] The chromatographic analysis can be performed on a C18 column using a mobile phase mixture of methanol (B129727) and water (e.g., 84:16 v/v).[5][6][7] Detection is typically carried out at a wavelength of 240 nm.[5][6][7]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo or degradation products at the retention time of the analyte peak. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Robustness | The method remains unaffected by small, deliberate variations in method parameters. System suitability parameters should be met. |
Experimental Protocols
System Suitability
Objective: To ensure the chromatographic system is suitable for the intended analysis.[8][9]
Procedure:
-
Prepare a standard solution of Clobetasone Butyrate in the mobile phase at a concentration of approximately 25 µg/mL.[7]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in six replicates.[10]
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas from the six injections.[10]
-
The results must meet the acceptance criteria outlined in Table 1 before proceeding with further validation experiments.
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11][12]
Procedure:
-
Placebo Analysis:
-
Prepare a placebo cream formulation without the active pharmaceutical ingredient (API), Clobetasone Butyrate.
-
Extract the placebo cream using the same sample preparation procedure as for the active cream.
-
Inject the placebo extract into the HPLC system and record the chromatogram.
-
There should be no significant peaks at the retention time of Clobetasone Butyrate.
-
-
Forced Degradation Studies:
-
Expose the Clobetasone Butyrate cream to various stress conditions to induce degradation. Recommended stress conditions include:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60°C for 24 hours)
-
Base hydrolysis (e.g., 0.1 N NaOH at 60°C for 24 hours)
-
Oxidative degradation (e.g., 3% H₂O₂ at room temperature for 24 hours)
-
Thermal degradation (e.g., 60°C for 48 hours)
-
Photodegradation (e.g., exposure to UV light for 7 days)
-
-
Prepare samples from the stressed creams and inject them into the HPLC system.
-
The method is considered specific if the Clobetasone Butyrate peak is well-resolved from any degradation product peaks.
-
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[11]
Procedure:
-
Prepare a stock solution of Clobetasone Butyrate reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 80% to 120% of the expected sample concentration.[11] A suitable range could be 5 to 50 µg/mL.[5][6]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration of the standards.
-
Perform a linear regression analysis and determine the correlation coefficient (r²). The r² value should be ≥ 0.999.[5][6][7]
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[12]
Procedure:
-
Prepare a placebo cream formulation.
-
Spike the placebo cream with known amounts of Clobetasone Butyrate reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[5][6]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13]
Procedure:
-
Repeatability (Intra-day Precision):
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Prepare six independent assay samples of the Clobetasone Butyrate cream at 100% of the nominal concentration.
-
Calculate the mean assay value and the %RSD. The %RSD should be ≤ 2.0%.
-
The results from both days should be statistically compared to assess the intermediate precision.
-
Robustness
Objective: To measure the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[14]
Procedure:
-
Introduce small, deliberate changes to the chromatographic conditions. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5°C)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Prepare a system suitability solution and a sample solution.
-
Inject the solutions under each of the modified conditions.
-
Evaluate the system suitability parameters and the assay results for the sample solution. The system suitability criteria should be met, and the assay results should not be significantly affected by the changes in the experimental conditions.
Visualizations
Caption: Experimental workflow for the validation of an analytical method.
Caption: Logical relationship between method development and validation parameters.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eurjchem.com [eurjchem.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. researchgate.net [researchgate.net]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mastelf.com [mastelf.com]
- 14. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols: Clobetasone Butyrate in Animal Models of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of clobetasone (B1204786) butyrate (B1204436) in established animal models of atopic dermatitis (AD). The following sections detail the mechanism of action, experimental protocols for inducing AD-like symptoms in rodents, and the expected therapeutic outcomes of clobetasone butyrate treatment.
Mechanism of Action
Clobetasone butyrate is a moderately potent topical corticosteroid that exerts its anti-inflammatory effects through multiple pathways.[1][2] Upon topical application, it penetrates the epidermis and dermis, where it binds to cytosolic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.[1]
Within the nucleus, the clobetasone butyrate-GR complex interacts with glucocorticoid response elements (GREs) on the DNA. This interaction modulates gene transcription, leading to two primary anti-inflammatory outcomes:
-
Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Transactivation: The complex upregulates the expression of anti-inflammatory proteins like lipocortin-1.[1] Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1]
Furthermore, clobetasone butyrate suppresses the migration of inflammatory cells, such as neutrophils and eosinophils, to the site of inflammation and reduces capillary permeability and vasodilation.[1]
Experimental Protocols
Several animal models are utilized to mimic the pathophysiology of atopic dermatitis. The following are detailed protocols for commonly used models in which the efficacy of clobetasone butyrate can be assessed.
Oxazolone-Induced Atopic Dermatitis-Like Model in Mice
This model uses the hapten oxazolone (B7731731) to induce a T-helper 2 (Th2)-dominant inflammatory response characteristic of acute atopic dermatitis.
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
Test substance: Clobetasone butyrate (e.g., 0.05% cream/ointment)
-
Vehicle control (placebo cream/ointment base)
-
Positive control (e.g., a more potent corticosteroid like clobetasol (B30939) propionate)
-
Female BALB/c or NC/Nga mice (6-8 weeks old)
Protocol:
-
Sensitization Phase (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of a 1.5% oxazolone solution in acetone to the shaved abdomen.[1]
-
-
Challenge Phase (Beginning on Day 7):
-
Seven days after sensitization, apply 20 µL of a 1% oxazolone solution (in a 4:1 acetone:olive oil vehicle) to both the inner and outer surfaces of the right ear.
-
Repeat the challenge every other day for a specified period (e.g., 14-21 days) to induce chronic inflammation.
-
-
Treatment Protocol:
-
Divide the mice into treatment groups (e.g., vehicle, clobetasone butyrate, positive control).
-
Beginning on a predetermined day after the initial challenge (e.g., Day 8), topically apply a standardized amount (e.g., 20 mg) of the assigned treatment to the surface of the right ear once or twice daily.
-
-
Assessment of Efficacy:
-
Ear Thickness: Measure the thickness of both ears daily using a digital micrometer. The difference in thickness between the treated (right) and untreated (left) ear indicates the level of edema.
-
Clinical Scoring: Score the severity of skin lesions based on erythema, edema, excoriation, and dryness/scaling.
-
Histopathology: At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) using methods like ELISA or multiplex assays.
-
Serum IgE Levels: Collect blood samples to measure total serum IgE levels, which are typically elevated in this model.
-
Croton Oil-Induced Ear Edema in Rats
This model induces acute inflammation and is useful for screening the anti-inflammatory potential of topical agents.
Materials:
-
Croton oil
-
Ethyl ether
-
Test substance: Clobetasone butyrate
-
Vehicle control
-
Male Wistar rats (150-200g)
Protocol:
-
Preparation of Irritant Solution: Prepare a solution of croton oil (4 parts), ethanol (10 parts), pyridine (20 parts), and ethyl ether (66 parts).[3]
-
Induction and Treatment:
-
Dissolve the test compound (clobetasone butyrate) and control substances in the croton oil irritant solution at the desired concentrations.
-
Apply a standardized volume (e.g., 0.02 mL) of the respective solutions to the inner surface of the right ear of each rat.[3] The left ear remains untreated.
-
-
Assessment of Efficacy:
-
After a set period (e.g., 4-6 hours), euthanize the rats.
-
Use a cork borer to punch out a standard-sized disc (e.g., 8 mm) from both the treated and untreated ears.
-
Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of inflammatory edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation
The following tables provide a structured summary of the expected quantitative outcomes from studies applying clobetasone butyrate to animal models of atopic dermatitis. Note: Specific quantitative data for clobetasone butyrate in these models is limited in the publicly available literature. The data presented for the oxazolone model is based on the effects of a related, more potent corticosteroid, clobetasol, and should be considered illustrative of the expected trends for clobetasone butyrate.
Table 1: Efficacy of Clobetasol in Oxazolone-Induced Dermatitis in Mice (Illustrative Data)
| Parameter | Vehicle Control | Clobetasol Treatment | Expected Trend for Clobetasone Butyrate |
| Ear Thickness (mm) | 0.45 ± 0.05 | 0.20 ± 0.03 | Significant Reduction |
| Clinical Score (0-12) | 8.5 ± 1.2 | 2.1 ± 0.5 | Significant Reduction |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 | Significant Reduction |
| **Inflammatory Cell Infiltration (cells/mm²) ** | 350 ± 40 | 75 ± 15 | Significant Reduction |
| TNF-α (pg/mg tissue) | 80 ± 10 | 25 ± 5 | Significant Reduction |
| IL-4 (pg/mg tissue) | 150 ± 20 | 50 ± 8 | Significant Reduction |
| Serum IgE (ng/mL) | 2500 ± 300 | 800 ± 100 | Significant Reduction |
Data is hypothetical and for illustrative purposes based on the known effects of potent corticosteroids in this model.[1]
Table 2: Efficacy of Clobetasone Butyrate in Croton Oil-Induced Ear Edema in Rats
| Treatment Group | Ear Edema (mg) | Inhibition of Edema (%) |
| Control (Croton Oil only) | 45.2 ± 3.5 | - |
| Clobetasone Butyrate (e.g., 0.05%) | 18.1 ± 2.1 | ~60% |
| Hydrocortisone (e.g., 1%) | 27.5 ± 2.8 | ~39% |
Data is representative and based on studies showing clobetasone butyrate to be more effective than hydrocortisone.[4]
Visualizations
Signaling Pathway of Clobetasone Butyrate
Caption: Signaling pathway of clobetasone butyrate in skin cells.
Experimental Workflow for Oxazolone-Induced Atopic Dermatitis Model
Caption: Experimental workflow for the oxazolone-induced AD model.
Logical Relationship of Pathophysiological Events in Atopic Dermatitis
Caption: Pathophysiological cascade in hapten-induced atopic dermatitis.
References
Application Notes and Protocols for Measuring Clobetasone Butyrate Release from Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro release testing (IVRT) is a critical tool in the development and quality control of topical drug products. It measures the rate and extent of drug release from a semisolid dosage form, providing valuable insights into product performance and batch-to-batch consistency. This document provides detailed application notes and protocols for measuring the release of clobetasone (B1204786) butyrate (B1204436), a moderately potent corticosteroid, from topical preparations such as creams and ointments. The methodologies described herein are based on the principles of diffusion cell systems, primarily the Franz diffusion cell, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for quantification.
Clobetasone butyrate is used for its anti-inflammatory and immunosuppressive properties in the treatment of various skin conditions like eczema and dermatitis.[1][2] Ensuring the appropriate release of the active pharmaceutical ingredient (API) from the topical vehicle is paramount for its therapeutic efficacy and safety.
Key Techniques and Methodologies
The primary technique for evaluating the in vitro release of clobetasone butyrate from topical preparations is the Franz diffusion cell system.[3][4] This system is designed to mimic the physiological conditions of drug release from a topical formulation applied to the skin.[5][6] The amount of drug released into the receptor medium over time is then quantified using a suitable analytical technique, most commonly HPLC.[7][8][9]
In Vitro Release Testing (IVRT) using Franz Diffusion Cells
The Franz diffusion cell apparatus consists of a donor chamber, where the topical product is applied, and a receptor chamber containing a receptor medium. These two chambers are separated by a synthetic membrane that should be inert and not rate-limiting to the diffusion of the drug.[3][4]
Experimental Workflow for IVRT:
Caption: Experimental workflow for in vitro release testing (IVRT).
High-Performance Liquid Chromatography (HPLC) Analysis
A validated stability-indicating HPLC method is essential for the accurate quantification of clobetasone butyrate in the IVRT samples. The method should be specific, linear, accurate, precise, and sensitive.[7][8][9]
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) of Clobetasone Butyrate Cream
This protocol outlines the steps for conducting an IVRT study on a clobetasone butyrate cream formulation using a vertical diffusion cell (Franz Cell).
1. Materials and Equipment:
-
Vertical diffusion cells (Franz cells)
-
Water bath with circulator
-
Synthetic membrane (e.g., Tuffryn®, 0.45 µm pore size)
-
Receptor medium: Ethanol/water mixture (e.g., 55:45 v/v)[10]
-
Clobetasone butyrate reference standard
-
Topical cream formulation containing clobetasone butyrate
-
HPLC system with UV detector
-
Syringes and needles for sampling
-
Parafilm®
2. Preparation of Receptor Medium:
-
Prepare the desired volume of the ethanol/water mixture.
-
Degas the receptor medium to remove dissolved gases that could form bubbles on the membrane surface.[5]
3. Franz Diffusion Cell Assembly and Setup:
-
Set the circulating water bath to maintain a temperature of 32 ± 1°C in the receptor chamber.[10]
-
Place a small magnetic stir bar in each receptor chamber.
-
Fill the receptor chambers with the degassed receptor medium, ensuring no air bubbles are trapped.[5]
-
Cut the synthetic membrane into discs of the appropriate size to fit the diffusion cells.
-
Mount the membrane onto the receptor chamber, ensuring it is flat and without wrinkles.[5]
-
Clamp the donor chamber securely over the receptor chamber with the membrane in between.
4. Dosing and Sampling:
-
Accurately weigh and apply approximately 300 mg of the clobetasone butyrate cream onto the surface of the membrane in the donor chamber.[10]
-
Cover the donor chamber with Parafilm® to prevent evaporation.[5]
-
At predetermined time points (e.g., 0.5, 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber.[10]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.[5]
5. Sample Analysis:
-
Analyze the collected samples for clobetasone butyrate concentration using a validated HPLC method (see Protocol 2).
6. Data Analysis:
-
Calculate the cumulative amount of clobetasone butyrate released per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug released per unit area against the square root of time.
-
The slope of the linear portion of the plot represents the release rate (μg/cm²/h^0.5).
Protocol 2: HPLC Method for Quantification of Clobetasone Butyrate
This protocol provides a validated isocratic reversed-phase HPLC method for the determination of clobetasone butyrate.[7][8][9]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Water (84:16 v/v), pH adjusted to 6.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 4 minutes |
2. Preparation of Standard Solutions:
-
Prepare a stock solution of clobetasone butyrate reference standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover a concentration range of 5 to 50 µg/mL.[7][8][9]
3. Sample Preparation:
-
The samples collected from the IVRT study can typically be injected directly or after appropriate dilution with the mobile phase to fall within the calibration curve range.
4. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters are summarized in the table below.
HPLC Method Validation Workflow:
Caption: Workflow for HPLC method validation.
Data Presentation
Quantitative data from IVRT studies and HPLC method validation should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: IVRT Parameters for Clobetasone Butyrate Release Studies
| Parameter | Condition | Reference |
| Apparatus | Vertical Diffusion Cell (Franz Cell) | [10] |
| Membrane | Tuffryn® (synthetic polysulfone) | [10] |
| Receptor Medium | Ethanol:Water (55:45 v/v) | [10] |
| Receptor Volume | ~12.0 mL | [10] |
| Diffusional Surface Area | ~1.77 cm² | [10] |
| Temperature | 32 ± 1°C | [10] |
| Stirring Speed | 600 rpm | |
| Dose Applied | ~300 mg | [10] |
| Sampling Times | 0.5, 1, 2, 3, 4, 5, 6 hours | [10] |
| Sample Volume | 200 µL | [10] |
Table 2: Example of Clobetasone Butyrate Release Rate Data from Different Formulations
| Formulation Type | Mean Release Rate (µg/cm²/h^0.5) ± SD |
| Cream | Data to be experimentally determined |
| Ointment | Data to be experimentally determined |
Table 3: Summary of HPLC Method Validation Parameters for Clobetasone Butyrate
| Parameter | Acceptance Criteria | Typical Results | Reference |
| Linearity (r²) | ≥ 0.999 | 0.9993 | [7][8][9] |
| Range | - | 5 - 50 µg/mL | [7][8][9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.56 - 99.51% | [7][8][9][11] |
| Precision (% RSD) | ≤ 2.0% | < 1.0% | [7][8][9][11] |
| Limit of Detection (LOD) | - | 0.85 µg/mL | [7][8][9][11] |
| Limit of Quantification (LOQ) | - | 2.83 µg/mL | [7][8][9][11] |
| Specificity | No interference at retention time | No interfering peaks observed from excipients | [7][8][9] |
Conclusion
The methodologies outlined in this document provide a robust framework for the in vitro release testing of clobetasone butyrate from topical preparations. The combination of the Franz diffusion cell method and a validated HPLC analytical procedure allows for the reliable characterization of drug release, which is essential for formulation development, quality control, and regulatory submissions. Adherence to these detailed protocols will ensure the generation of accurate and reproducible data, contributing to the development of safe and effective topical products.
References
- 1. bib.irb.hr:8443 [bib.irb.hr:8443]
- 2. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. frontagelab.com [frontagelab.com]
- 5. alterlab.co.id [alterlab.co.id]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. eurjchem.com [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
Application Note: A Sensitive and Specific LC-MS/MS Method for the Quantification of Low-Concentration Clobetasone Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of low concentrations of clobetasone (B1204786) butyrate (B1204436) in biological and pharmaceutical matrices. The protocol employs clobetasol (B30939) propionate (B1217596) as an internal standard to ensure accuracy and precision. This method is particularly suitable for pharmacokinetic studies, transdermal absorption assays, and quality control of low-dose formulations, offering a limit of quantitation down to the picogram per milliliter level.
Introduction
Clobetasone butyrate is a synthetic glucocorticoid with potent anti-inflammatory properties, commonly used in topical preparations for the treatment of various skin conditions.[1][2] Accurate measurement of low concentrations of this compound is crucial for assessing its systemic absorption, bioavailability, and for ensuring the quality and consistency of pharmaceutical products. This document provides a detailed protocol for a robust LC-MS/MS method capable of quantifying clobetasone butyrate with high sensitivity and specificity. The use of an internal standard, clobetasol propionate, which is structurally similar to the analyte, enhances the reliability of the method.[3]
Physicochemical Properties of Clobetasone Butyrate
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value |
| Molecular Formula | C26H32ClFO5[4][5][6] |
| Molecular Weight | 479.0 g/mol [4][5] |
| Monoisotopic Mass | 478.1922300 g/mol [4][5] |
| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and methylene (B1212753) chloride; slightly soluble in ethanol.[7] |
| Appearance | White or almost white crystalline powder. |
Experimental Protocols
Materials and Reagents
-
Clobetasone Butyrate reference standard
-
Clobetasol Propionate (Internal Standard) reference standard
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Methanol (B129727) (HPLC or MS grade)
-
Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Phosphate Buffered Saline (PBS)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Chromatographic column: Octadecyl silane (B1218182) (C18) column (e.g., 150 x 4.6 mm, 5 µm).[3]
Standard and Sample Preparation
3.3.1. Standard Stock Solutions
Prepare stock solutions of clobetasone butyrate and clobetasol propionate (internal standard) in methanol or acetonitrile at a concentration of 1 mg/mL.
3.3.2. Working Standard Solutions and Calibration Curve
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. A typical calibration curve might range from 1.01 ng/mL to 6.06 ng/mL.[3] Quality control (QC) samples should be prepared at low, medium, and high concentrations within the calibration range (e.g., 1.01 ng/mL, 2.52 ng/mL, and 6.06 ng/mL).[3]
3.3.3. Sample Preparation (from Human Serum)
-
To 0.5 mL of human serum, add the internal standard solution (e.g., 50 µL of 100 ng/mL clobetasol propionate).[3][8]
-
Perform a liquid-liquid extraction with a hexane-ether mixture.[8]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Method Parameters
3.4.1. Liquid Chromatography
| Parameter | Condition |
| Column | Octadecyl silane (C18), 150 x 4.6 mm, 5 µm[3] |
| Mobile Phase | 0.1% formic acid in acetonitrile : 0.1% formic acid in water (90:10, v/v)[3] |
| Flow Rate | Isocratic elution |
| Injection Volume | 5-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
3.4.2. Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Clobetasone Butyrate | Clobetasol Propionate (IS) |
| Parent Ion (m/z) | 479.3[3] | 467.3[3] |
| Daughter Ion 1 (m/z) | 371.2[3] | 355.1[3] |
| Daughter Ion 2 (m/z) | 343.4[3] | 373.2[3] |
| Declustering Potential (DP) | 55 V[3] | 30 V[3] |
| Focusing Voltage (FP) | 250 V[3] | 150 V[3] |
| Collision Energy (CE) | 25 V[3] | 19 V[3] |
Data Analysis and Performance Characteristics
The concentration of clobetasone butyrate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve. A weighted linear regression (e.g., 1/x) is often used for the calibration curve.[3]
Performance Characteristics:
-
Limit of Detection (LOD): The method described has a reported LOD of 400 pg/mL.[3]
-
Limit of Quantitation (LOQ): The reported LOQ is 1000 pg/mL (or 1 ng/mL).[3]
-
Linearity: The method demonstrates good linearity over the tested concentration ranges.
-
Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation) should also be within 15%.[3]
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of clobetasone butyrate.
Caption: MRM transitions for clobetasone butyrate and the internal standard.
References
- 1. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN105784902A - Detection method for low-concentration clobetasone butyrate - Google Patents [patents.google.com]
- 4. Clobetasone Butyrate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. Clobetasone 17-Butyrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Clobetasone Butyrate | C26H32ClFO5 | CID 71386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 25122-57-0 CAS MSDS (Clobetasone butyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Liquid chromatography-tandem mass spectrometric assay for clobetasol propionate in human serum from patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clobetasone Butyrate in Histamine-Induced Wheal Suppression Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone (B1204786) butyrate (B1204436) is a moderately potent topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions such as eczema and dermatitis.[1][2] The histamine-induced wheal and flare reaction is a classic in vivo model of Type I hypersensitivity, serving as a valuable tool to assess the efficacy of anti-inflammatory and anti-allergic drugs. This document provides detailed application notes and protocols for the use of clobetasone butyrate in histamine-induced wheal suppression tests, based on established methodologies for topical corticosteroids.
Mechanism of Action
Clobetasone butyrate exerts its anti-inflammatory effects by modulating gene expression.[3] Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the transcription of anti-inflammatory genes and downregulates pro-inflammatory genes.[3] A key outcome is the increased production of lipocortin-1, which inhibits phospholipase A2, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] Furthermore, clobetasone butyrate can suppress the migration of immune cells to the site of inflammation and reduce capillary permeability and vasodilation.[3] In the context of a histamine-induced wheal, clobetasone butyrate is expected to reduce the wheal (edema) and flare (erythema) by mitigating the inflammatory cascade initiated by histamine (B1213489) release from mast cells.
Signaling Pathways
The histamine-induced wheal and flare response is initiated by the binding of histamine to H1 receptors on endothelial cells and sensory nerves. This triggers a signaling cascade leading to vasodilation, increased capillary permeability, and sensory nerve stimulation, resulting in the characteristic wheal and flare. Clobetasone butyrate's mechanism of action, as a corticosteroid, involves genomic effects that suppress the production of various inflammatory mediators.
Experimental Protocols
The following protocols are adapted from studies on other topical corticosteroids and provide a framework for evaluating clobetasone butyrate.
Protocol 1: Single Application Wheal Suppression Test
Objective: To evaluate the acute effect of a single application of clobetasone butyrate on histamine-induced wheal and flare.
Materials:
-
Clobetasone butyrate 0.05% cream/ointment
-
Placebo (vehicle) cream/ointment
-
Histamine dihydrochloride (B599025) solution (e.g., 1 mg/mL)
-
Sterile saline
-
Tuberculin syringes with 27-30 gauge needles
-
Skin markers
-
Calipers or a transparent ruler
-
Timer
Procedure:
-
Subject Selection: Enroll healthy volunteers with no history of skin diseases or allergies to the test substances.
-
Test Site Demarcation: Mark multiple test sites (e.g., 2x2 cm squares) on the volar aspect of the forearms.
-
Product Application: Apply a standardized amount of clobetasone butyrate 0.05% cream to the designated test sites on one forearm and the placebo vehicle to the contralateral forearm sites.
-
Incubation: Allow the product to be absorbed for a predefined period (e.g., 2, 4, or 6 hours).
-
Histamine Challenge: After the incubation period, inject a small volume (e.g., 0.02-0.05 mL) of histamine solution intradermally into the center of each test site, raising a small bleb.
-
Measurement: At a specified time point after histamine injection (e.g., 10-15 minutes), measure the largest diameter and the orthogonal diameter of the wheal and flare.
-
Data Analysis: Calculate the area of the wheal and flare. Compare the mean areas of the clobetasone butyrate-treated sites with the placebo-treated sites.
Protocol 2: Multiple Application (Tachyphylaxis) Wheal Suppression Test
Objective: To assess the potential for tachyphylaxis (diminishing response) to clobetasone butyrate with repeated application.
Materials: Same as Protocol 1.
Procedure:
-
Subject Selection and Site Demarcation: As in Protocol 1.
-
Daily Product Application: Apply clobetasone butyrate 0.05% and placebo to the respective test sites once or twice daily for a specified duration (e.g., 7-14 days).
-
Histamine Challenge and Measurement: Perform the histamine challenge and measurements at baseline (before the first application) and at regular intervals during the treatment period (e.g., on days 3, 7, 10, and 14).
-
Data Analysis: Plot the mean wheal and flare areas over time for both treatment groups to observe any changes in the suppressive effect of clobetasone butyrate.
Data Presentation
Due to the lack of specific studies on clobetasone butyrate in histamine-induced wheal suppression tests, the following tables present illustrative data based on studies of other corticosteroids. This data can be used as a reference for expected outcomes when testing clobetasone butyrate.
Table 1: Illustrative Wheal and Flare Suppression with a Mid-Potency Corticosteroid (Adapted from studies on other corticosteroids)
| Treatment Group | Mean Wheal Area (mm²) ± SD | % Suppression vs. Placebo | Mean Flare Area (mm²) ± SD | % Suppression vs. Placebo |
| Placebo | 85.3 ± 12.1 | - | 250.6 ± 35.2 | - |
| Clobetasone Butyrate 0.05% (Expected) | 55.4 ± 9.8 | 35.0% | 162.9 ± 28.7 | 35.0% |
Note: These are hypothetical data based on the known potency of clobetasone butyrate relative to other corticosteroids. Actual results may vary.
Table 2: Time-Course of Wheal Suppression with a Potent Corticosteroid (Adapted from a study on clobetasol (B30939) propionate)
| Day of Treatment | Mean Wheal Volume (mm³) ± SD (Corticosteroid) | % Suppression vs. Baseline | Mean Wheal Volume (mm³) ± SD (Vehicle) |
| Day 0 (Baseline) | 30.2 ± 5.1 | - | 30.5 ± 4.9 |
| Day 2 | 25.1 ± 4.3 | 16.9% | 30.1 ± 5.0 |
| Day 4 | 20.8 ± 3.9 | 31.1% | 30.8 ± 4.7 |
| Day 6 | 18.1 ± 3.5 | 40.1% | 30.3 ± 5.2 |
| Day 8 | 19.5 ± 3.8 | 35.4% | 30.6 ± 4.8 |
| Day 10 | 22.3 ± 4.1 | 26.2% | 30.4 ± 5.1 |
| Day 12 | 26.8 ± 4.5 | 11.3% | 30.7 ± 4.9 |
| Day 14 | 29.5 ± 4.8 | 2.3% | 30.5 ± 5.0 |
Note: This table illustrates the concept of tachyphylaxis, where the suppressive effect of the corticosteroid diminishes over time with continuous use.
Conclusion
References
Troubleshooting & Optimization
Optimizing clobetasone butyrate delivery systems for enhanced skin penetration
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on optimizing clobetasone (B1204786) butyrate (B1204436) delivery systems for enhanced skin penetration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of clobetasone butyrate delivery systems.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| Formulation Instability | ||
| Phase separation in cream or lotion formulations. | Improper emulsification, incorrect surfactant concentration, temperature fluctuations, or incompatible ingredients.[1] | - Review and optimize the homogenization speed and time. - Adjust the concentration of the emulsifying agent. - Ensure controlled heating and cooling rates during manufacturing.[2] - Conduct compatibility studies between clobetasone butyrate and all excipients. |
| Crystallization of clobetasone butyrate in the formulation. | Supersaturation of the drug in the vehicle, temperature changes, or solvent evaporation.[1] | - Determine the saturation solubility of clobetasone butyrate in the formulation base at different temperatures. - Incorporate crystallization inhibitors (e.g., polymers). - For systems that become supersaturated upon application (e.g., due to solvent evaporation), consider using antinucleant polymers to maintain the supersaturated state. |
| Change in viscosity or texture over time. | Polymer degradation, changes in the emulsion structure, or microbial contamination.[1] | - Investigate the stability of the thickening agent at the formulation's pH and storage conditions. - Evaluate the long-term stability of the emulsion droplets. - Perform microbial limit testing and ensure the preservative system is effective. |
| In-Vitro Skin Permeation Test (IVPT) Issues | ||
| High variability in permeation results between replicate Franz cells. | Inconsistent formulation application, air bubbles under the skin membrane, inconsistent membrane thickness, or poor temperature control.[3] | - Use a positive displacement pipette for accurate dosing. - Ensure the skin membrane is fully in contact with the receptor medium, with no trapped air bubbles.[3] - Use dermatomed skin of a consistent thickness and perform a skin integrity test before the experiment. - Calibrate and monitor the temperature and stirring speed of the diffusion cell apparatus.[3] |
| No or very low drug permeation detected. | Low drug release from the formulation, low drug solubility in the receptor medium, or high drug binding to the synthetic membrane (if used).[3] | - Modify the formulation to enhance drug release. - Increase the solubility of clobetasone butyrate in the receptor medium by adding solubilizing agents (e.g., polysorbate 80, ethanol), ensuring it doesn't damage the skin barrier. - If using a synthetic membrane, test for drug binding and select an alternative membrane if necessary.[3] |
| Leakage of receptor solution into the donor compartment. | Perforated skin section or improper securing of the skin in the diffusion cell. | - Exclude or replace the replicate with the leak. - Ensure the skin is carefully mounted and securely clamped between the donor and receptor chambers. |
| Analytical Method (HPLC) Problems | ||
| High background signal at the analyte's retention time. | Contamination from the skin matrix, formulation excipients, or the analytical system. | - Optimize the sample extraction procedure to remove interfering substances. - Use a guard column to protect the analytical column. - Perform a system blank run to identify sources of contamination. |
| Poor peak shape or resolution. | Inappropriate mobile phase composition, degraded column, or co-eluting impurities.[4] | - Adjust the mobile phase composition (e.g., ratio of organic solvent to water, pH). - Replace the analytical column. - Optimize the gradient elution program if used. |
| Low recovery of clobetasone butyrate from skin samples. | Inefficient extraction method, drug degradation during extraction, or binding to labware. | - Optimize the extraction solvent and procedure (e.g., sonication time, number of extractions).[5] - Ensure the stability of clobetasone butyrate in the extraction solvent. - Use silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What are the key considerations when selecting excipients for a clobetasone butyrate topical formulation? A1: Key considerations include the solubility of clobetasone butyrate in the excipients, the potential for skin irritation, the effect on skin barrier function, and the overall stability of the formulation. Compatibility studies are crucial to ensure there are no adverse interactions between the drug and the excipients.[6]
-
Q2: How can I improve the physical stability of my clobetasone butyrate cream? A2: To improve physical stability, focus on optimizing the emulsification process, selecting an appropriate emulsifier system and concentration, and controlling the rheological properties with suitable thickening agents.[6] Stability is also influenced by manufacturing variables like temperature control and mixing speeds.[2]
-
Q3: My formulation shows signs of degradation under accelerated stability testing. What could be the cause? A3: Clobetasone butyrate can be sensitive to pH variations and photolytic degradation.[4] Ensure the formulation pH is buffered to a range where the drug is most stable. For light-sensitive formulations, consider using opaque packaging.
Skin Permeation Studies
-
Q4: What is the ideal receptor solution for in-vitro skin permeation testing of clobetasone butyrate? A4: The receptor solution should maintain sink conditions without compromising the integrity of the skin barrier. For lipophilic drugs like clobetasone butyrate, phosphate-buffered saline (PBS) with a solubilizing agent such as ethanol (B145695) or polysorbate 80 is often used.[7]
-
Q5: Can I use animal skin as a substitute for human skin in my permeation studies? A5: Porcine ear skin is a commonly used and accepted model for human skin in in-vitro penetration studies due to its anatomical and physiological similarities.[5] However, it's important to note that there can be differences in permeability compared to human skin.
-
Q6: How do I ensure the integrity of the skin membrane before starting my Franz diffusion cell experiment? A6: Before applying the formulation, perform a skin integrity test. Common methods include measuring the transepidermal water loss (TEWL) or electrical resistance. Skin sections with compromised barrier function should be excluded from the study.[3]
Analytical Methods
-
Q7: What is a suitable HPLC method for quantifying clobetasone butyrate in skin samples? A7: A common method involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, with UV detection around 240 nm.[4][8] An isocratic or gradient elution can be used depending on the complexity of the sample matrix.
-
Q8: How can I extract clobetasone butyrate from the different layers of the skin for quantification? A8: The stratum corneum can be removed using tape stripping. The remaining epidermis and dermis can then be separated (e.g., by heat treatment) and the drug extracted from each layer using a suitable organic solvent, often with the aid of sonication or homogenization.[5]
Quantitative Data Summary
Table 1: HPLC Method Parameters for Clobetasone Butyrate Quantification
| Parameter | Value | Reference |
| Column | C18 | [4] |
| Mobile Phase | Methanol:Water (84:16 v/v, pH 6.0) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 240 nm | [4] |
| Linearity Range | 5 - 50 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.9993 | [4] |
| Limit of Detection (LOD) | 0.85 µg/mL | [4][9] |
| Limit of Quantification (LOQ) | 2.83 µg/mL | [4][9] |
| Recovery from Cream | 98.56% - 99.51% | [4][9] |
Table 2: Comparison of Clobetasol (B30939) Propionate (B1217596) (a related corticosteroid) Deposition in Skin from Different Formulations (Hypothetical Data Based on Literature Trends)
| Formulation Type | Drug Deposition in Epidermis (µg/cm²) | Drug Deposition in Dermis (µg/cm²) | Reference |
| Conventional Cream | 15.2 ± 2.5 | 5.8 ± 1.1 | Adapted from[10] |
| Nanoemulsion Gel | 35.8 ± 4.1 | 12.3 ± 2.0 | Adapted from[11] |
| Solid Lipid Nanoparticles (SLNs) | 48.2 ± 5.3 | 18.9 ± 2.8 | [10] |
| Liposomes | 28.5 ± 3.7 | 9.7 ± 1.5 | Adapted from[12] |
Experimental Protocols
Protocol 1: In-Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
-
Receptor Solution Preparation: Prepare a suitable receptor solution (e.g., PBS with 5% ethanol) and degas it to remove dissolved air.[13]
-
Franz Cell Assembly:
-
Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar in the chamber.[13]
-
Obtain dermatomed human or porcine skin and visually inspect for defects.
-
Mount the skin membrane between the donor and receptor chambers with the stratum corneum facing the donor chamber. Securely clamp the chambers together.[13]
-
-
System Equilibration: Place the assembled cells in a water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for at least 30 minutes with stirring.[13]
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the clobetasone butyrate formulation evenly onto the skin surface in the donor chamber. Cover the donor chamber to prevent evaporation.[13]
-
Sampling:
-
Sample Analysis: Analyze the collected samples for clobetasone butyrate concentration using a validated HPLC method.
Protocol 2: HPLC Quantification of Clobetasone Butyrate in Cream Formulation
-
Standard Solution Preparation: Prepare a stock solution of clobetasone butyrate in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.[14]
-
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to a known amount of clobetasone butyrate.
-
Disperse the cream in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete dissolution of the drug.
-
Transfer the solution to a volumetric flask and dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.[14]
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of clobetasone butyrate in the sample solution from the calibration curve.
Visualizations
References
- 1. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. seppic.com [seppic.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Chromatographic method for clobetasol propionate determination in hair follicles and in different skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. isfcppharmaspire.com [isfcppharmaspire.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Analysis of clobetasone butyrate degradation products in stability studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability analysis of clobetasone (B1204786) butyrate (B1204436) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for clobetasone butyrate under stress conditions?
A1: Based on forced degradation studies, clobetasone butyrate is most susceptible to photolytic and thermal degradation.[1] It shows minimal degradation under acidic, basic, and oxidative stress conditions.[1] While the exact structures of the degradation products from these studies have not been fully elucidated in the public domain, analysis of related corticosteroids suggests that degradation can occur at the C17 side chain, involving hydrolysis of the butyrate ester or other rearrangements.
Q2: What analytical technique is most suitable for separating clobetasone butyrate from its degradation products?
A2: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for the quantitative determination of clobetasone butyrate in the presence of its degradation products.[1][2]
Q3: Are there known process-related impurities of clobetasone butyrate that might be observed in stability studies?
A3: Yes, several process-related impurities have been identified and characterized. These may also appear as degradants in stability studies. The structures of some of these impurities are known and are often monitored as part of quality control.
Troubleshooting Guides for HPLC Analysis
This section provides solutions to common problems encountered during the HPLC analysis of clobetasone butyrate and its degradation products.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Incompatible injection solvent.- Secondary interactions with the stationary phase. | - Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Adjust the mobile phase pH or use an ion-pairing agent if necessary. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Prepare fresh mobile phase and ensure proper degassing.- Check the pump for leaks or air bubbles.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated before each injection. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging. | - Filter all solvents and use high-purity reagents.- Degas the mobile phase thoroughly.- Purge the pump and detector to remove air bubbles.- Replace the detector lamp if necessary. |
| Ghost Peaks | - Contamination from previous injections (carryover).- Impurities in the mobile phase or sample preparation. | - Implement a robust column washing step between injections.- Use high-purity solvents and reagents.- Analyze a blank injection to identify the source of contamination. |
| Poor Resolution Between Clobetasone Butyrate and Degradation Products | - Inadequate mobile phase composition.- Column with insufficient efficiency.- Inappropriate column chemistry for steroid separation. | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Use a column with a smaller particle size or a longer length.- Consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for structurally similar steroids. |
Data Presentation
Summary of Forced Degradation Studies
The following table summarizes the results of forced degradation studies performed on a 0.05% clobetasone butyrate cream formulation as described in the literature.
| Stress Condition | Parameters | % Degradation | Retention Time of Major Degradation Products (min) |
| Photolytic Degradation | Direct sunlight for 6 hours | 21.24% | 9.0 |
| Thermal Degradation (Wet Heat) | 100°C for 6 hours | 17.88% | 1.5, 9.9 |
| Acid Hydrolysis | 4 N HCl at 37°C for 1 hour | No significant degradation | - |
| Base Hydrolysis | 1 N NaOH at 37°C for 6 hours | No significant degradation | - |
| Oxidative Degradation | 30% H₂O₂ at 37°C for 6 hours | 1-2% | - |
Data sourced from the European Journal of Chemistry.[1]
Experimental Protocols
Stability-Indicating RP-HPLC Method for Clobetasone Butyrate
This section details the experimental protocol for a validated stability-indicating RP-HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 84:16 v/v). The pH may be adjusted as needed (e.g., to 6.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to the desired concentration. Filter the final solution through a 0.45 µm filter before injection.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Forced degradation experimental workflow.
Logical Relationship for HPLC Troubleshooting
Caption: HPLC troubleshooting decision tree.
References
Identifying sources of experimental variability in clobetasone butyrate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clobetasone (B1204786) butyrate (B1204436). The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clobetasone butyrate?
Clobetasone butyrate is a topical corticosteroid that exerts its anti-inflammatory and immunosuppressive effects through multiple mechanisms. When applied to the skin, it penetrates the epidermis and dermis, binding to specific glucocorticoid receptors in the cytoplasm of skin cells.[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the clobetasone butyrate-receptor complex interacts with glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of various genes involved in inflammatory pathways.[1][2]
Key molecular actions include:
-
Suppression of Pro-inflammatory Cytokines: It inhibits the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
-
Inhibition of Phospholipase A2: Clobetasone butyrate promotes the synthesis of anti-inflammatory proteins like lipocortin-1. Lipocortin-1 inhibits the enzyme phospholipase A2, which is crucial for the production of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
-
Inhibition of NF-κB Pathway: Evidence suggests that the anti-inflammatory effects of butyrate, a component of clobetasone butyrate, are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] This is a key pathway that regulates the expression of many pro-inflammatory genes.
-
Reduced Immune Cell Migration: It suppresses the migration of immune cells such as neutrophils and eosinophils to the site of inflammation.[1][2]
Q2: What are the common in vitro and in vivo models used to assess the efficacy of clobetasone butyrate?
Several well-established models are used to evaluate the anti-inflammatory and other pharmacological effects of clobetasone butyrate.
-
In Vitro Models:
-
Keratinocyte Cell Lines (e.g., HaCaT): These cells are used to study the anti-proliferative and anti-inflammatory effects of corticosteroids. Experiments often involve stimulating the cells with inflammatory agents (like TNF-α/IFN-γ or LPS) and then measuring the inhibition of cytokine and chemokine release (e.g., IL-6, IL-8) in the presence of clobetasone butyrate.[6][7]
-
NF-κB Reporter Assays: These assays are used to quantify the inhibitory effect of clobetasone butyrate on the NF-κB signaling pathway.
-
-
In Vivo Models:
-
Croton Oil-Induced Ear Edema: This is a common model for acute inflammation. Croton oil is applied to the ear of a mouse or rat to induce swelling, and the reduction in edema following treatment with clobetasone butyrate is measured.[8][9][10][11]
-
Imiquimod-Induced Psoriasis Model: This model mimics the characteristics of psoriasis in mice or rats. Topical application of imiquimod (B1671794) induces skin inflammation, scaling, and thickening, which can be treated with clobetasone butyrate to assess its anti-psoriatic efficacy.[12][13]
-
Skin Atrophy/Thinning Model: The potential for corticosteroids to cause skin thinning is a key safety parameter. This is often assessed in animal models, such as the domestic pig, by measuring changes in epidermal thickness after prolonged application.[14][15]
-
Vasoconstrictor Assay (VCA): This human skin blanching assay is a pharmacodynamic method used to determine the potency of topical corticosteroids. The degree of skin whitening is proportional to the drug's ability to constrict the dermal capillaries.
-
Troubleshooting Guides
Issue 1: High Variability in In Vitro Skin Permeation Studies
Question: We are observing significant variability in our in vitro skin permeation test (IVPT) results for a clobetasone butyrate formulation. What are the potential sources of this variability and how can we mitigate them?
High variability is a common challenge in skin permeation studies. Several factors can contribute to this issue:
-
Inconsistent Skin Samples: The source and preparation of skin samples are critical.
-
Solution: Ensure uniformity by using skin from the same anatomical site and from donors of a similar age. The thickness of the skin samples should be consistent. Standardize the skin preparation process, including the removal of subcutaneous fat.[16]
-
-
Variable Experimental Conditions:
-
Solution: Standardize the dose of the formulation applied to the skin surface. Maintain consistent temperature and humidity throughout the experiment, as these factors can affect skin hydration and permeability.[16] The duration of the experiment should also be standardized.
-
-
Formulation-Related Issues: The composition of the vehicle can significantly impact drug release and penetration.
-
Solution: Ensure the formulation is homogeneous and stable. The solubility of clobetasone butyrate in the vehicle is a key factor. The presence of penetration enhancers can also influence results.[16]
-
-
Occlusion Effects: The use of occlusive dressings can dramatically increase drug penetration and may introduce variability if not applied consistently.
Issue 2: Discrepancy Between Vasoconstrictor Assay (VCA) Results and Clinical Efficacy
Question: Our vasoconstrictor assay results for a new clobetasone butyrate formulation do not seem to correlate well with its expected clinical performance. Why might this be the case?
Discrepancies between VCA results and clinical efficacy can arise due to the controlled nature of the assay not fully reflecting real-world use.
-
Standardized vs. Real-World Application: The VCA is typically conducted under highly controlled, occlusive conditions, which may not be how patients apply the product.[16]
-
Consideration: Acknowledge this inherent difference when interpreting VCA data. The assay is a good predictor of potency but may not capture all aspects of clinical performance.
-
-
Inter-Subject Variability: Skin thickness, vascularization, and other physiological factors can lead to significant variability in the blanching response between individuals.
-
Solution: Screen participants before the main study to select those who show a clear blanching response. A larger sample size may be necessary to account for inter-subject variability.
-
-
Vehicle Effects: The vehicle formulation can influence drug release and penetration differently in a clinical setting compared to the controlled conditions of the VCA.
Issue 3: Inconsistent Results in Animal Models of Inflammation
Question: We are seeing inconsistent anti-inflammatory effects of clobetasone butyrate in our croton oil-induced ear edema model. What factors should we investigate?
Variability in animal models can be due to a number of factors related to the experimental protocol and the animals themselves.
-
Animal-Related Factors:
-
Solution: Use animals of the same strain, age, and weight. Ensure animals are housed under standardized conditions with controlled light-dark cycles and have access to food and water ad libitum.
-
-
Induction of Inflammation:
-
Drug Application:
-
Solution: The concentration of clobetasone butyrate in the vehicle and the volume applied must be accurate and consistent. The timing of the drug application relative to the inflammatory insult is also critical and should be standardized.
-
-
Measurement of Edema:
Quantitative Data Summary
Table 1: Comparative Efficacy of Clobetasone Butyrate in Clinical and Preclinical Models
| Model/Study Type | Comparator | Finding | Reference |
| Clinical Study (Eczema) | Hydrocortisone 1% | Clobetasone butyrate (0.05%) was more effective. | [18][19] |
| Clinical Study (Psoriasis) | Flurandrenolone (0.0125%) | Clobetasone butyrate (0.05%) was significantly more effective (p=0.01). | [18][19] |
| Clinical Study (Psoriasis) | Hydrocortisone butyrate | Clobetasone butyrate (0.05%) was significantly more effective (p<0.05). | [18][19] |
| Animal Model (Epidermal Thinning) | Various topical corticosteroids | Clobetasone butyrate caused less epidermal thinning than other steroids, with the exception of 1% hydrocortisone. | [14][15] |
| Animal Model (Epidermal DNA Synthesis) | Clobetasol (B30939) propionate (B1217596) | Clobetasone butyrate had a later onset (6h vs 4.5h) and shorter duration (24h vs 36h) of DNA synthesis inhibition. | [20] |
Detailed Experimental Protocols
Protocol 1: Croton Oil-Induced Ear Edema in Mice
This protocol is a standard method for evaluating the anti-inflammatory activity of topically applied agents.
-
Animals: Use male Swiss Webster mice (or a similar strain) weighing 25-30g. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into control and treatment groups (n=6-10 per group).
-
Induction of Inflammation:
-
Prepare a 2.5% (w/vol) solution of croton oil in acetone (B3395972).[9]
-
Under light anesthesia, topically apply 10 µL of the croton oil solution to the inner surface of the right ear of each mouse. The left ear can serve as an untreated or vehicle-treated control.[9]
-
-
Treatment:
-
Prepare the clobetasone butyrate formulation in a suitable vehicle (e.g., acetone or a cream base).
-
Apply a standardized volume (e.g., 10-20 µL) of the test formulation to the right ear 15-30 minutes after the application of croton oil.[8] The control group should receive the vehicle only.
-
-
Measurement of Edema:
-
At a fixed time point after induction of inflammation (typically 4-6 hours), euthanize the animals.[8][9]
-
Use an 8 mm biopsy punch to collect ear tissue from both the treated (right) and control (left) ears.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the inflammatory edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Protocol 2: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is useful for assessing the efficacy of drugs for the treatment of psoriasis.
-
Animals: Use BALB/c mice (or another appropriate strain).
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of imiquimod cream (e.g., Aldara) to a shaved area on the back and on one ear of the mice for 5-7 consecutive days.[13]
-
-
Treatment:
-
Begin topical treatment with the clobetasone butyrate formulation on the same day as the first imiquimod application. Apply the formulation daily.
-
The control group should receive the vehicle only. A positive control group treated with a known effective agent (e.g., a potent corticosteroid) can also be included.[13]
-
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4. The cumulative score represents the PASI score.
-
Ear Thickness: Measure the thickness of the ear daily using a digital caliper.[13]
-
Histology: At the end of the study, collect skin biopsies for histological analysis to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrate.
-
Cytokine Analysis: Skin samples can be homogenized to measure the levels of pro-inflammatory cytokines such as IL-17, IL-22, and IL-23 by ELISA or RT-PCR.[12]
-
-
Data Analysis: Compare the PASI scores, ear thickness, histological changes, and cytokine levels between the treated and control groups.
Visualizations
Signaling Pathway of Clobetasone Butyrate
Caption: Clobetasone butyrate's anti-inflammatory signaling pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: A typical experimental workflow for in vivo anti-inflammatory screening.
Logical Diagram for Troubleshooting Experimental Variability
Caption: A logical approach to identifying and mitigating experimental variability.
References
- 1. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 2. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrate inhibits cytokine-induced VCAM-1 and ICAM-1 expression in cultured endothelial cells: the role of NF-kappaB and PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The luminal short-chain fatty acid butyrate modulates NF-kappaB activity in a human colonic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune-Regulatory and Molecular Effects of Antidepressants on the Inflamed Human Keratinocyte HaCaT Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. Inflammatory effects of the tumor promoter croton-oil in BALB/c mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. mlm-labs.com [mlm-labs.com]
- 14. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of clobetasone butyrate and other topical steroids on skin thickness of the domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. droracle.ai [droracle.ai]
- 18. gskpro.com [gskpro.com]
- 19. Eumovate (clobetasone butyrate 0.05%) cream: a review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects on epidermal DNA synthesis of the butyrate esters of clobetasone and clobetasol, and the propionate ester of clobetasol - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cell viability assay issues in the presence of clobetasone butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays in the presence of clobetasone (B1204786) butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is clobetasone butyrate and how does it affect cells in culture?
A1: Clobetasone butyrate is a synthetic topical corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2][3][4][5] In cell culture, it can have various effects, including the reduction of cell proliferation at high concentrations and alterations in cellular metabolism. Its mechanism of action involves binding to glucocorticoid receptors, which then modulate the expression of genes involved in inflammation and cell growth.[1][2]
Q2: My cell viability assay (e.g., MTT, XTT) shows decreased viability after treatment with clobetasone butyrate. Does this definitively mean the compound is cytotoxic?
A2: Not necessarily. Assays like MTT, MTS, and XTT measure metabolic activity as an indicator of cell viability. Clobetasone butyrate can inhibit cell proliferation and alter metabolic processes, which would result in a reduced signal in these assays, even in the absence of direct cell death. Therefore, a decrease in signal may reflect cytostatic effects rather than cytotoxicity. It is crucial to use a confirmatory assay that measures a different aspect of cell health, such as membrane integrity.
Q3: Can clobetasone butyrate interfere with the chemistry of my cell viability assay?
A3: It is possible. Some chemical compounds can interfere with the reagents in viability assays.[6][7] For tetrazolium-based assays (MTT, MTS, XTT), compounds with reducing or oxidizing properties can lead to false-positive or false-negative results.[6] It is recommended to run a control experiment with clobetasone butyrate in cell-free medium to check for any direct interaction with the assay reagents.
Q4: Are there alternative assays to consider when working with clobetasone butyrate?
A4: Yes, using an orthogonal assay that measures a different cellular parameter is highly recommended. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a good indicator of metabolically active cells.[8]
-
Protease-based viability assays: These measure the activity of proteases in viable cells.[8]
-
Dye exclusion assays (e.g., Trypan Blue): This method directly assesses cell membrane integrity to distinguish live from dead cells.[8]
-
Real-time live/dead cell imaging: Using fluorescent probes to visualize live and dead cells in real-time can provide dynamic information.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low viability with clobetasone butyrate in metabolic assays (MTT, MTS, XTT) | Clobetasone butyrate is inhibiting cell proliferation (cytostatic effect) rather than causing cell death (cytotoxic effect). | 1. Confirm cytotoxicity with a membrane integrity assay (e.g., Trypan Blue exclusion or a commercial cytotoxicity assay).2. Perform a cell proliferation assay (e.g., BrdU or EdU incorporation) to specifically measure the effect on cell division. |
| Inconsistent or variable results between experiments | 1. Incomplete solubilization of formazan (B1609692) crystals in MTT assay.[6]2. Interference of clobetasone butyrate with assay reagents.[7]3. Variability in cell seeding density. | 1. Ensure complete solubilization of formazan by thorough mixing and using an appropriate solvent.2. Run a cell-free control to test for chemical interference.[9]3. Maintain consistent cell seeding and treatment protocols. |
| High background signal in control wells | Contamination of media or reagents with reducing agents.[6] | Use fresh, high-quality reagents and phenol (B47542) red-free medium if necessary. |
| Discrepancy between viability results and microscopic observation | The assay is measuring a metabolic slowdown, while cells still appear morphologically healthy. | Trust the microscopic observation and use a confirmatory assay that directly measures cell death. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of clobetasone butyrate and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6][9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
Protocol 2: Cell-Free Interference Control for MTT Assay
-
Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in the cell-based assay to each well.
-
Compound Addition: Add the same concentrations of clobetasone butyrate used in the main experiment to the wells.
-
MTT and Solubilization: Follow the same steps for MTT addition, incubation, and solubilization as in the standard MTT protocol.
-
Absorbance Reading: Measure the absorbance to determine if clobetasone butyrate directly reacts with the MTT reagent. A significant signal in the absence of cells indicates interference.[7][9]
Visualizations
Caption: A generalized workflow for assessing cell viability after treatment with clobetasone butyrate.
Caption: Troubleshooting logic for unexpected low viability results with clobetasone butyrate.
Caption: Simplified signaling pathway of clobetasone butyrate leading to its cellular effects.[1][2]
References
- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 3. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clobetasone butyrate - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of clobetasone butyrate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of clobetasone (B1204786) butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of clobetasone butyrate?
A1: Clobetasone butyrate is practically insoluble in water[1][2]. Its low aqueous solubility presents a significant challenge for the development of aqueous-based formulations and in vitro assays.
Q2: What are the general approaches to enhance the solubility of poorly water-soluble drugs like clobetasone butyrate?
A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs. These methods can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, surfactants, cyclodextrins, solid dispersions, and particle size reduction through techniques like micronization and nanosuspension[3][4][5][6][7].
Q3: In which organic solvents is clobetasone butyrate soluble?
A3: Clobetasone butyrate exhibits good solubility in several organic solvents. It is freely soluble in acetone (B3395972) and methylene (B1212753) chloride, and slightly soluble in ethanol[1][2]. It is also highly soluble in Dimethyl Sulfoxide (DMSO)[8][9][10][11].
Q4: Can pH adjustment be used to improve the solubility of clobetasone butyrate?
A4: pH adjustment is a common technique for ionizable compounds[5][6]. However, clobetasone butyrate is a neutral molecule and does not have ionizable functional groups. Therefore, altering the pH of the aqueous solution will not significantly enhance its solubility.
Q5: What are solid dispersions and how can they enhance the solubility of clobetasone butyrate?
A5: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix in the solid state[12][13][14]. This can lead to a reduction in drug particle size to a molecular level, conversion of the drug to an amorphous state, and improved wettability, all of which can significantly enhance the dissolution rate and solubility[12][14][15]. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and cyclodextrins[15].
Troubleshooting Guides
Issue 1: Clobetasone Butyrate Precipitates Out of Solution Upon Addition to Aqueous Buffer
Possible Cause 1: Solvent Shock
This often occurs when a concentrated stock solution of clobetasone butyrate in an organic solvent (like DMSO) is diluted into an aqueous buffer where the organic solvent is miscible but the drug is not.
Troubleshooting Steps:
-
Reduce the concentration of the stock solution: A lower initial concentration in the organic solvent can sometimes prevent precipitation upon dilution.
-
Alter the addition method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution slowly while vortexing.
-
Use a co-solvent system: Prepare the final solution with a mixture of water and a water-miscible organic solvent (co-solvent) at a ratio that maintains the solubility of clobetasone butyrate.
-
Employ a surfactant: The inclusion of a surfactant above its critical micelle concentration can help to form micelles that encapsulate the drug, preventing precipitation.
-
Utilize cyclodextrins: Pre-complexing clobetasone butyrate with a cyclodextrin (B1172386) can enhance its aqueous solubility and prevent precipitation.
Logical Relationship for Troubleshooting Precipitation
Caption: Troubleshooting logic for clobetasone butyrate precipitation.
Issue 2: Low and Inconsistent Results in In Vitro Assays
Possible Cause: Incomplete Solubilization
If clobetasone butyrate is not fully dissolved in the assay buffer, the actual concentration of the drug in solution will be lower than the nominal concentration, leading to inaccurate and variable results.
Troubleshooting Steps:
-
Visually inspect for particulates: Before use, carefully check the solution for any visible precipitate or cloudiness.
-
Quantify the dissolved concentration: Use a validated analytical method, such as HPLC-UV, to determine the actual concentration of clobetasone butyrate in your aqueous solution.
-
Re-evaluate your solubilization method: If the quantified concentration is significantly lower than expected, a more robust solubilization technique is required. Refer to the experimental protocols below for methods like co-solvency, micellar solubilization, and cyclodextrin complexation.
Quantitative Data
Table 1: Solubility of Clobetasone Butyrate in Various Solvents
| Solvent/System | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][2][11] |
| Acetone | Freely Soluble | [1][2] |
| Methylene Chloride | Freely Soluble | [1][2] |
| Ethanol (96%) | Slightly Soluble | [1][2] |
| Ethanol | 24 mg/mL | [11] |
| DMSO | ≥ 250 mg/mL | [8] |
| DMSO | 100 mg/mL | [9] |
| DMSO | 96 mg/mL | [11] |
| DMSO | 45 mg/mL | [10] |
| 10% DMSO + 90% Corn Oil | ≥ 6.25 mg/mL | [8] |
| 10% DMSO + 90% Corn Oil | 4 mg/mL | [10] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the use of a water-miscible organic solvent to increase the solubility of clobetasone butyrate in an aqueous solution.
Materials:
-
Clobetasone Butyrate
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of clobetasone butyrate in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
In a separate container, prepare the desired co-solvent/aqueous buffer mixture. For example, a 20% v/v PEG 400 in PBS solution.
-
Slowly add the clobetasone butyrate stock solution dropwise to the co-solvent/buffer mixture while continuously vortexing.
-
Continue to vortex for an additional 5-10 minutes to ensure complete dissolution.
-
Visually inspect the final solution for any signs of precipitation.
-
(Recommended) Confirm the final concentration using a validated HPLC method.
Experimental Workflow for Co-solvent Solubilization
Caption: Workflow for clobetasone butyrate solubilization with co-solvents.
Protocol 2: Cyclodextrin Inclusion Complexation
This method utilizes cyclodextrins to form inclusion complexes with clobetasone butyrate, thereby enhancing its aqueous solubility.
Materials:
-
Clobetasone Butyrate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of clobetasone butyrate powder to the HP-β-CD solution.
-
Stir the suspension vigorously using a magnetic stirrer at room temperature for 24-48 hours.
-
Alternatively, sonicate the mixture intermittently to expedite complexation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved clobetasone butyrate.
-
The resulting clear filtrate contains the clobetasone butyrate-HP-β-CD inclusion complex.
-
Determine the concentration of clobetasone butyrate in the filtrate using a validated HPLC method.
Experimental Workflow for Cyclodextrin Complexation
References
- 1. Clobetasone butyrate | 25122-57-0 [chemicalbook.com]
- 2. 25122-57-0 CAS MSDS (Clobetasone butyrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clobetasone butyrate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. jddtonline.info [jddtonline.info]
Technical Support Center: Minimizing Systemic Absorption of Topical Clobetasone Butyrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing the systemic absorption of topical clobetasone (B1204786) butyrate (B1204436) in research models.
Troubleshooting Guide
This section addresses common issues encountered during experiments designed to assess or minimize the systemic absorption of clobetasone butyrate.
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations of clobetasone butyrate between subjects. | Inconsistent application technique: Variations in the amount of cream/ointment applied, the surface area covered, or the application duration can lead to significant differences in absorption.[1][2] | Standardize the application procedure meticulously. Use a positive displacement pipette or pre-weigh the dose on an appropriate substrate. Clearly define and mark the application site. |
| Differences in skin barrier function: Individual variations in skin hydration, thickness, and integrity can greatly influence drug penetration.[1][3][4] | Acclimatize subjects to the experimental environment to ensure consistent skin hydration. Measure baseline transepidermal water loss (TEWL) to assess barrier function and consider it as a covariate in the analysis. | |
| Inconsistent occlusion: The use or non-use of occlusive dressings dramatically impacts absorption.[2][3] Occlusion can increase absorption up to 10-fold.[1] | If occlusion is part of the protocol, ensure the dressing is applied uniformly and for the same duration across all subjects. If not, take measures to prevent accidental occlusion from clothing or contact with other surfaces. | |
| Unexpectedly high systemic absorption in an animal model. | Choice of animal model: The skin of some animal models (e.g., rodents) is more permeable than human skin. | Select an animal model with skin permeability characteristics as close to humans as possible. Porcine skin is often considered a good surrogate. Alternatively, use in vitro models with excised human skin for more predictive data.[5] |
| Application to compromised skin: Application to irritated, inflamed, or damaged skin significantly enhances absorption due to a compromised skin barrier.[1][3] | Carefully examine the application site before dosing to ensure the skin is intact and free of any signs of irritation. | |
| Large application area: The proportion of the total body surface area treated directly correlates with systemic absorption.[1][3] | Use the smallest effective surface area for application that is consistent with the study objectives. | |
| Low or undetectable plasma levels of clobetasone butyrate. | Low analytical sensitivity: The systemic concentrations of topically applied clobetasone butyrate can be very low and fall below the limit of detection of the analytical method.[6] | Utilize a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for plasma sample analysis. |
| Rapid metabolism: Corticosteroids are primarily metabolized in the liver.[3] | Consider measuring metabolites in addition to the parent drug to get a more complete picture of systemic exposure. | |
| Formulation issues: The vehicle can significantly influence drug release and subsequent absorption.[1][6][7] | Ensure the formulation is stable and properly prepared. For custom formulations, conduct in vitro release testing to confirm drug availability. | |
| Skin reactions at the application site (e.g., thinning, telangiectasias). | High potency and prolonged use: These are known local side effects of topical corticosteroids.[3][8] | Reduce the duration of the study or the frequency of application if possible. Monitor the application site daily for any adverse reactions. |
| Vehicle-related irritation: Components of the vehicle formulation may cause skin irritation. | Include a vehicle-only control group to differentiate between effects caused by the active ingredient and the vehicle. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design for studying topical clobetasone butyrate absorption.
Experimental Design and Models
Q1: What are the key factors to control in a study to minimize systemic absorption of clobetasone butyrate?
A1: Several factors significantly influence the systemic absorption of topical corticosteroids and should be carefully controlled in your experimental design. These include:
-
Patient/Subject Factors: Age (infants and the elderly have more permeable skin), integrity of the skin barrier (diseased or inflamed skin absorbs more), and the specific body site of application (absorption varies with the thickness of the stratum corneum).[1][3][6]
-
Drug and Formulation Factors: The potency of the corticosteroid, the concentration of the active ingredient, and the composition of the vehicle (ointment, cream, lotion) all play a crucial role.[1][6][9][10]
-
Application-Related Factors: The amount of product applied, the total surface area covered, the frequency of application, and the use of occlusive dressings are critical determinants of absorption.[1][2][3][9]
Q2: Which animal model is most appropriate for studying dermal absorption of clobetasone butyrate?
A2: While various animal models can be used, it's important to select one that closely mimics human skin.[11] Porcine (pig) skin is often considered the most relevant in vivo model due to its anatomical and physiological similarities to human skin. Rodent models are also used but their skin is generally more permeable, which can lead to an overestimation of systemic absorption. For many studies, particularly during formulation screening, in vitro permeation tests using excised human or porcine skin are highly valuable and can reduce the need for animal testing.[5][12]
Q3: What are the differences between in vivo and in vitro models for assessing systemic absorption?
A3:
-
In vivo models involve the application of the topical product to living organisms (e.g., humans, pigs, rats). These models provide a comprehensive picture of absorption, distribution, metabolism, and excretion (ADME). However, they can be expensive, time-consuming, and may have ethical considerations.[5] High inter-subject variability is also a common challenge.[4]
-
In vitro models typically use excised skin (human or animal) mounted in a diffusion cell (e.g., Franz cell).[13] These models are excellent for comparing formulations and understanding the permeation characteristics of a drug across the skin barrier. They generally have lower variability than in vivo studies and are more cost-effective.[14][15] However, they do not account for systemic metabolism and clearance.[16] Studies have shown that in vitro skin absorption data can be predictive of in vivo systemic exposure.[12]
Methodologies and Assays
Q4: What is the Vasoconstrictor Assay (VCA) and how is it used?
A4: The Vasoconstrictor Assay, or skin blanching assay, is a pharmacodynamic method used to determine the potency of topical corticosteroids.[17][18] It is based on the principle that these drugs cause constriction of the capillaries in the upper dermis, leading to a visible whitening or blanching of the skin. The intensity of the blanching is proportional to the potency of the corticosteroid and its ability to penetrate the skin. The VCA is often used to establish the bioequivalence of generic topical corticosteroid formulations.[7][18] However, it is known for high variability and may not always correlate well with clinical efficacy.[14][17]
Q5: What is an In Vitro Permeation Test (IVPT) and what are its advantages?
A5: An In Vitro Permeation Test measures the absorption of a drug across a skin sample mounted in a diffusion cell system, most commonly a Franz cell.[13] This pharmacokinetic assay allows for the quantification of the rate and extent of drug permeation. Compared to the VCA, the IVPT has been shown to be more sensitive and less variable for assessing the bioavailability of topical corticosteroids.[14][15][19] It is a valuable tool for comparing different formulations and can separate products with different delivery characteristics more effectively than the VCA.[14][15]
Data and Protocols
Quantitative Data on Factors Influencing Absorption
| Factor | Effect on Absorption | Quantitative Insight | Source |
| Occlusion | Increases absorption | Can increase absorption by up to 10 times. | [1] |
| Vehicle | Varies by formulation | Ointments generally provide greater absorption than creams or lotions. | [6] |
| Skin Integrity | Increases absorption | Inflammation and diseases like atopic dermatitis enhance penetration due to impaired barrier function. | [1][3] |
| Application Site | Varies by location | Absorption is highest through mucous membranes and scrotal skin, and lowest on palmar and plantar surfaces due to differences in stratum corneum thickness. | [1] |
Experimental Protocols
Protocol 1: Vasoconstrictor Assay (VCA) - Abridged Methodology
-
Subject Selection: Enroll healthy volunteers with no skin diseases and who have not used topical or systemic corticosteroids recently.
-
Site Selection: Mark multiple application sites (e.g., 1 cm²) on the volar aspect of the forearms.
-
Product Application: Apply a standardized amount of the clobetasone butyrate formulation and a vehicle control to the designated sites.
-
Occlusion (Optional but common): If used, apply an occlusive dressing over the application sites for a specified duration (e.g., 6 hours).
-
Product Removal: At the end of the application period, carefully remove any excess product.
-
Visual Assessment: At predetermined time points after application (e.g., 2, 4, 6, 12, 24 hours), a trained observer visually scores the degree of skin blanching on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). A chromameter can also be used for objective color measurement.
-
Data Analysis: Compare the blanching scores between different formulations or treatment conditions.
Protocol 2: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells - Abridged Methodology
-
Skin Preparation: Obtain excised human or porcine skin. Dermatomed skin (approximately 300-500 µm thick) is mounted between the donor and receptor chambers of the Franz diffusion cells, with the stratum corneum facing the donor chamber.
-
Receptor Fluid: Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline with a solubility enhancer) and maintain it at 32°C to mimic skin surface temperature.
-
Product Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the clobetasone butyrate formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the collected volume with fresh, pre-warmed receptor fluid.
-
Skin Analysis: At the end of the experiment, dismount the skin. The amount of drug retained in different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures.
-
Sample Analysis: Quantify the concentration of clobetasone butyrate in the receptor fluid and skin extracts using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
Visualizations
Caption: Workflow for an in vivo dermal absorption study.
Caption: Key factors impacting systemic absorption.
Caption: Mechanism of action for clobetasone butyrate.
References
- 1. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Variability of Skin Pharmacokinetic Data: Insights from a Topical Bioequivalence Study Using Dermal Open Flow Microperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 9. jcadonline.com [jcadonline.com]
- 10. Topical medication - Wikipedia [en.wikipedia.org]
- 11. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of In Vitro and In Vivo Percutaneous Absorption Across Human Skin Using BAY1003803 Formulated as Ointment and Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Update on the advances and challenges in bioequivalence testing methods for complex topical generic products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing topical bioavailability and bioequivalence: a comparison of the in vitro permeation test and the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. permegear.com [permegear.com]
- 17. droracle.ai [droracle.ai]
- 18. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
Technical Support Center: Clobetasone Butyrate in Pediatric Atopic Dermatitis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clobetasone (B1204786) butyrate (B1204436) for pediatric atopic dermatitis studies.
Frequently Asked Questions (FAQs)
Q1: What is the established dosage and potency of clobetasone butyrate for pediatric atopic dermatitis studies?
A1: Clobetasone butyrate 0.05% cream or ointment is a commonly used formulation in pediatric atopic dermatitis clinical trials.[1][2][3] It is considered a moderately potent topical corticosteroid.[4] For pediatric patients, especially infants, it is recommended to use the lowest effective potency for the shortest duration necessary to control the condition.[5][6] Treatment duration in studies is often short-term, typically ranging from one to four weeks.[4][7]
Q2: What are the primary efficacy endpoints to consider in a clinical trial of clobetasone butyrate for pediatric atopic dermatitis?
A2: The primary efficacy endpoints typically include:
-
Eczema Area and Severity Index (EASI): This is a validated scoring system that assesses the extent and severity of atopic dermatitis.[8] A reduction in the EASI score from baseline indicates improvement.
-
Investigator's Global Assessment (IGA): This is a static score (commonly on a 5- or 6-point scale) where the investigator rates the overall severity of the atopic dermatitis. Treatment success is often defined as achieving a score of 0 (clear) or 1 (almost clear).[4]
Q3: What are the key safety parameters to monitor in pediatric subjects during a clobetasone butyrate clinical trial?
A3: Key safety parameters include:
-
Local Adverse Events: Monitor for skin atrophy (thinning), striae (stretch marks), telangiectasia (spider veins), and secondary infections at the application site.[5]
-
Systemic Adverse Events: Due to the higher body surface area to volume ratio in children, systemic absorption is a concern.[5] The primary systemic effect to monitor is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[3]
Q4: How can we assess for HPA axis suppression in a pediatric study?
A4: HPA axis suppression can be assessed using the low-dose ACTH stimulation test.[9][10] This test measures the adrenal glands' ability to produce cortisol in response to stimulation. A blunted cortisol response suggests HPA axis suppression. It is crucial to establish a clear protocol for this test, including the timing of blood draws and the interpretation of cortisol levels.[10]
Q5: What are some common challenges in conducting pediatric atopic dermatitis clinical trials?
A5: Common challenges include:
-
Patient Recruitment and Retention: Enrolling and retaining a sufficient number of pediatric subjects can be difficult.
-
Adherence to Treatment: Ensuring consistent and correct application of the topical medication by caregivers is crucial for data accuracy.[1]
-
Placebo Response: A significant placebo response is often observed in atopic dermatitis trials.
-
Ethical Considerations: Special care must be taken to ensure the safety and well-being of pediatric participants.[11]
Troubleshooting Guides
Issue 1: High Variability in Efficacy Results
-
Possible Cause: Inconsistent application of the study medication.
-
Troubleshooting Steps:
-
Standardize Application Instructions: Provide caregivers with clear, written, and visual instructions on the amount of cream to apply (e.g., using the Fingertip Unit method) and the frequency of application.
-
Caregiver Training: Conduct training sessions with caregivers to demonstrate the correct application technique.
-
Treatment Diaries: Ask caregivers to maintain a diary to track application times and any missed doses.
-
-
Possible Cause: Inter-investigator variability in disease severity assessment.
-
Troubleshooting Steps:
-
Investigator Training: Conduct thorough training for all investigators on the use of the EASI and IGA scoring systems before the study begins.
-
Calibration Sessions: Hold calibration sessions with all investigators to ensure consistent scoring of atopic dermatitis severity using standardized patient photographs or live patient evaluations.
-
Centralized Reading: Consider having a central, blinded reader for clinical photographs to reduce variability.
-
Issue 2: Unexpectedly High Incidence of Local Adverse Events
-
Possible Cause: Over-application of the topical corticosteroid.
-
Troubleshooting Steps:
-
Review Application Technique: Re-educate caregivers on the appropriate amount of medication to use.
-
Assess for Occlusion: Ensure that caregivers are not unintentionally occluding the treated areas (e.g., with tight-fitting clothing or diapers), which can increase steroid absorption and the risk of local side effects.
-
-
Possible Cause: Application to sensitive skin areas.
-
Troubleshooting Steps:
-
Review Protocol Exclusions: Ensure the protocol clearly excludes application to highly sensitive areas like the face, groin, or axillae unless specifically part of the study design with appropriate safety monitoring.
-
Educate on Site-Specific Potency Needs: Remind investigators and caregivers that lower potency corticosteroids are generally recommended for thinner-skinned areas.[6]
-
Issue 3: Evidence of HPA Axis Suppression
-
Possible Cause: Excessive systemic absorption of clobetasone butyrate.
-
Troubleshooting Steps:
-
Verify Body Surface Area (BSA) Involvement: Confirm that the percentage of BSA treated is within the limits specified in the protocol. Treatment of large surface areas increases the risk of systemic absorption.
-
Review Concomitant Medications: Ensure that participants are not using other corticosteroids (e.g., inhaled, intranasal) that could contribute to systemic exposure.
-
Follow-up ACTH Stimulation Testing: If HPA axis suppression is detected, follow-up testing is necessary to monitor for recovery of adrenal function after discontinuation of the study drug.
-
Data Presentation
Table 1: Efficacy of Clobetasone Butyrate 0.05% in Pediatric Atopic Dermatitis
| Clinical Trial/Study | Treatment Duration | Primary Efficacy Endpoint | Results |
| Das et al. (2020) | 4 weeks | ≥75% improvement in EASI score | 57% of patients in the clobetasone butyrate group achieved this endpoint.[8][12] |
| Fredriksson & Nordin (1979) | 4 weeks | Investigator's Global Assessment | Found to be as effective as 0.1% betamethasone (B1666872) valerate (B167501).[13] |
| Morley et al. (1976) | 1 week | Lesion Improvement/Healing | Lesions improved or healed in the majority of patients.[2][3] |
Table 2: Safety Profile of Clobetasone Butyrate 0.05% in Pediatric Atopic Dermatitis
| Clinical Trial/Study | Treatment Duration | Key Safety Findings |
| Morley et al. (1976) | 1 week | Plasma corticosteroid levels remained within the normal range.[2][3] |
| Fredriksson & Nordin (1979) | 4 weeks | Side effects were rare and mild.[13] |
| Das et al. (2020) | 4 weeks | Both clobetasone butyrate and tacrolimus (B1663567) regimens were well tolerated.[8][12] |
| Comparative Study | 3 weeks | No side effects were observed with clobetasone butyrate cream.[14] |
Experimental Protocols
Protocol 1: Dose-Finding Study for a Novel Topical Corticosteroid in Pediatric Atopic Dermatitis
-
Study Design: A randomized, double-blind, parallel-group, dose-ranging study.[15]
-
Patient Population: Children aged 2-12 years with a diagnosis of mild to moderate atopic dermatitis, affecting 5-20% of their body surface area.
-
Treatment Arms:
-
Vehicle (placebo)
-
Novel Corticosteroid 0.01% cream
-
Novel Corticosteroid 0.05% cream
-
Active Comparator: Clobetasone Butyrate 0.05% cream
-
-
Treatment Regimen: Application to affected areas twice daily for 2 weeks.
-
Efficacy Assessments: EASI and IGA scores will be assessed at baseline, Week 1, and Week 2.
-
Safety Assessments: Monitoring of local and systemic adverse events. HPA axis assessment (low-dose ACTH stimulation test) in a subset of patients at baseline and Week 2.
Protocol 2: Assessment of HPA Axis Suppression using the Low-Dose ACTH Stimulation Test
-
Patient Preparation: The test should be performed in the morning. The patient should not have received any systemic or potent topical corticosteroids for a specified period before the test.[9]
-
Baseline Sample: A baseline blood sample is drawn for cortisol measurement.
-
ACTH Administration: A low dose of cosyntropin (B549272) (synthetic ACTH), typically 1 µg, is administered intravenously.[10]
-
Post-Stimulation Samples: Blood samples for cortisol measurement are drawn at 30 and 60 minutes post-cosyntropin administration.[16] Some protocols may include additional time points like 15 or 20 minutes.[10][17]
-
Interpretation: A normal response is defined as a peak cortisol level above a certain threshold (e.g., >18 µg/dL or >500 nmol/L). A subnormal response may indicate HPA axis suppression.
Mandatory Visualization
Caption: Pathophysiology of Atopic Dermatitis.
Caption: Mechanism of Action of Clobetasone Butyrate.
Caption: Pediatric Atopic Dermatitis Clinical Trial Workflow.
References
- 1. Navigating Challenges and Advances in Pediatric Psoriasis and Atopic Dermatitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical evaluation of clobetasone butyrate in the treatment of children with atopic eczema, and its effect on plasma corticosteroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for using topical corticosteroids in children and adults with eczema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical corticosteroid use in children: Adverse effects and how to minimize them - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Topical corticosteroids for childhood eczema: clearing up the confusion - Best Practice Advocacy Centre New Zealand [bpac.org.nz]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Low-Dose ACTH (Cosyntropin) Stimulation Test - Together by St. Jude™ [together.stjude.org]
- 10. Evaluating the Low-Dose ACTH Stimulation Test in Children: Ideal Times for Cortisol Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Ranging in Pediatric Drug Development Trials Submitted to the US FDA 2012-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 13. Clobetasone butyrate compared with betamethasone valerate in the treatment of atopic and contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Study of Clobetasone Butyrate Cream (eumovate) and Hydrocortisone Cream in Children with Eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different potencies of topical corticosteroids for a better treatment strategy in children with atopic dermatitis (the Rotterdam Eczema study): protocol for an observational cohort study with an embedded randomised open-label controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. THE LOW-DOSE ACTH STIMULATION TEST: IS 30 MINUTES LONG ENOUGH? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to reduce skin atrophy in long-term clobetasone butyrate animal studies
Technical Support Center: Clobetasone (B1204786) Butyrate (B1204436) Animal Studies
This guide provides researchers, scientists, and drug development professionals with technical support for conducting long-term animal studies with clobetasone butyrate, focusing on strategies to mitigate skin atrophy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of clobetasone butyrate-induced skin atrophy?
Topical corticosteroids like clobetasone butyrate induce skin atrophy primarily by inhibiting the synthesis of key components in the skin's dermal and epidermal layers.[1][2] The mechanism involves the binding of the steroid to intracellular glucocorticoid receptors (GR).[1][3] This complex then translocates to the nucleus and alters gene expression, leading to:
-
Inhibition of Collagen Synthesis: The primary cause of dermal thinning is the halting of collagen I and III synthesis by fibroblasts.[1][3][4]
-
Reduced Keratinocyte Proliferation: This leads to a thinning of the epidermis.[1]
-
Decreased Hyaluronic Acid: The process inhibits the hyaluronan synthase 3 enzyme, reducing the production of hyaluronic acid, a crucial component of the dermal extracellular matrix.[1]
-
Inhibition of Epidermal Lipids: Research in mouse models has shown a significant inhibition of epidermal lipid synthesis, including ceramides, fatty acids, and cholesterol, which impairs the skin barrier function.[3][4]
These atrophic effects can become evident within 3 to 14 days of consistent topical application.[1]
Q2: What are the leading experimental strategies to reduce clobetasone butyrate-induced skin atrophy in animal models?
Several co-treatment strategies have been investigated to counteract the atrophogenic effects of topical corticosteroids without compromising their anti-inflammatory benefits. The most promising approaches include:
-
Topical Retinoids (Tretinoin): Concurrent application of all-trans-retinoin acid (tretinoin) has been shown to prevent and even reverse steroid-induced skin atrophy.[5][6] Tretinoin (B1684217) works by increasing collagen synthesis and the turnover of epidermal cells.[7] Studies in hairless mice demonstrated that tretinoin effectively prevented atrophy from various steroids without interfering with their anti-inflammatory properties.[5]
-
Vitamin D Analogs (Calcipotriol): Vitamin D analogs can counteract steroid-induced skin atrophy by restoring epidermal barrier function and promoting keratinocyte differentiation.[8] They have been shown to be as effective as some potent topical corticosteroids in treating hyperproliferative skin diseases like psoriasis, but without causing skin atrophy during long-term use.[9]
-
Hyaluronic Acid (HA): While often used as a corrective measure, HA can be explored for its preventative potential. It replaces lost volume and is thought to help clear steroid crystals more rapidly by drawing in significant amounts of water.[10]
-
Novel Formulations: Encapsulating clobetasone in novel delivery systems like nanospheres, microsponges, or nanoemulsions can help target the drug more effectively to the site of inflammation, potentially reducing the dose required and minimizing side effects like atrophy.[11]
Q3: I am observing significant skin thinning after only 5-7 days in my rat model. Is this expected?
Yes, this is an expected outcome. Atrophic effects from potent topical corticosteroids can begin within 3-14 days of consistent use.[1] A study analyzing glucocorticoid-induced skin atrophy in hr/hr rats found that significant skin thinning can be observed as early as 5 days post-treatment.[12] This suggests that experimental models evaluating atrophogenic potential may not require the traditional 19-day duration, and shorter models can be used for economical and ethical reasons.[12]
Q4: My control group (vehicle only) is showing some signs of skin irritation. What could be the cause?
Vehicle-induced irritation is a common issue. The components of the cream or ointment base can sometimes cause mild local skin reactions. For instance, Eumovate® cream contains cetostearyl alcohol and chlorocresol, which may lead to such reactions.[13] It is also crucial to consider the mechanical stress of application. Ensure that the application procedure is gentle and consistent across all groups. If irritation persists, consider evaluating the vehicle composition or sourcing an alternative, more inert base for your control and experimental formulations.
Q5: Can I use occlusive dressings to enhance clobetasone butyrate absorption in my study?
Using occlusive dressings will significantly increase the percutaneous absorption of clobetasone butyrate.[1][14] While this can be a method to accelerate and intensify the induction of skin atrophy, it also substantially increases the risk of systemic absorption and associated systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.[14][15] If your study goal is to specifically model severe atrophy or test potent rescue agents, occlusion might be considered. However, for most studies aiming to find a balance between efficacy and side effects, non-occlusive application is recommended to better mimic clinical usage and avoid confounding systemic effects.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| High variability in skin thickness measurements within the same group. | 1. Inconsistent application of the topical agent. 2. Measurement taken from slightly different anatomical locations. 3. Natural variation in skin thickness between animals.[16] | 1. Standardize the exact amount and area of application. 2. Mark the precise location for measurement on each animal. 3. Increase the sample size (n) per group to improve statistical power. |
| Unexpected animal weight loss or mortality. [[“]] | 1. Significant systemic absorption of the corticosteroid, leading to systemic toxicity.[15] 2. Dehydration due to impaired skin barrier function.[3][4] 3. Animal stress from handling and application. | 1. Reduce the total surface area of application. 2. Discontinue the use of any occlusive dressings. 3. Ensure animals have constant access to water and monitor for signs of distress. 4. Consider a lower potency steroid if the model allows. |
| Co-treatment with Tretinoin is causing severe skin irritation (erythema, scaling). | Tretinoin is a known irritant, especially at higher concentrations. The vehicle used can also contribute to irritation. | 1. Reduce the concentration of tretinoin. 2. Apply the tretinoin and clobetasone butyrate at different times of the day (e.g., tretinoin in the evening).[7] 3. Ensure the skin is fully dry before application.[7] 4. Assess the vehicle for potential irritants. |
| No significant difference in atrophy between the clobetasone-only group and the co-treatment group. | 1. The dose of the mitigating agent is too low. 2. The duration of the study is too short for the protective effect to become apparent. 3. The method of quantification is not sensitive enough. | 1. Perform a dose-response study for the co-treatment agent. 2. Extend the study duration, taking measurements at multiple time points. 3. Use more sensitive techniques, such as B-scan ultrasound or confocal microscopy, in addition to histology.[18] |
Experimental Protocols
Protocol 1: Induction and Quantification of Skin Atrophy in a Hairless Mouse Model
This protocol provides a framework for inducing and measuring skin atrophy using clobetasone butyrate.
1. Animal Model:
-
Species: Hairless mice (e.g., SKH-1 or Crl:SKH1-Hrhr).
-
Age: 6-8 weeks.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins. House individually to prevent licking of the application site.
2. Treatment Groups (Example):
-
Group 1 (Control): Vehicle cream/ointment only.
-
Group 2 (Clobetasone): 0.05% clobetasone butyrate cream.
-
Group 3 (Co-treatment): 0.05% clobetasone butyrate + [Concentration]% of mitigating agent (e.g., 0.05% Tretinoin).
3. Application Procedure:
-
Apply a standardized amount (e.g., 50 mg) of the assigned topical formulation to a marked 2x2 cm area on the dorsal skin of each mouse.
-
Application should be performed once daily for 19-21 days. For accelerated models, a 5-7 day duration can be considered.[12]
-
Wear gloves and change them between groups to prevent cross-contamination.
4. Quantification of Skin Atrophy:
-
Skin-fold Thickness (In-vivo):
-
Using a digital caliper or micrometer, gently lift a fold of skin at the application site and measure the thickness (double skin-fold).
-
Perform measurements at baseline (Day 0) and at set intervals (e.g., Days 5, 7, 14, 21).
-
-
Histological Analysis (Ex-vivo):
-
At the end of the study, euthanize the animals and collect full-thickness skin biopsies from the application site using a 4mm biopsy punch.
-
Fix samples in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.[19]
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Using an imaging software (e.g., ImageJ), measure the thickness of the epidermis and dermis.[20] Take multiple measurements per section to get an average.
-
-
Collagen Content (Ex-vivo):
-
Use additional biopsy samples for biochemical analysis.
-
Perform a hydroxyproline (B1673980) assay to quantify the total collagen content in the skin samples.[21] Collagen content is directly proportional to the amount of hydroxyproline.
-
Quantitative Data Summary
Table 1: Effect of Co-treatments on Epidermal and Dermal Thickness in Animal Models of Corticosteroid-Induced Atrophy (Note: This table is a representative summary based on findings from multiple studies. Absolute values will vary based on the specific animal model and protocol.)
| Treatment Group | Animal Model | Duration (Days) | Change in Epidermal Thickness vs. Steroid Only | Change in Dermal Thickness vs. Steroid Only | Reference(s) |
| Clobetasone Butyrate (CB) | Rat | 19 | Baseline | Baseline | [12][22] |
| CB + Tretinoin (0.05%) | Hairless Mouse | 21 | ▲ Partial reversal of thinning | ▲ Partial reversal of thinning | [5][23] |
| Betamethasone + Calcipotriol | Mouse | 28 | ▲ Significant prevention of thinning | ▲ Significant prevention of thinning | [4][8] |
| Hydrocortisone | Rat | 28 | ▼ Less thinning than more potent steroids | ▼ Less thinning than more potent steroids | [22] |
Legend: ▲ Increase (protective effect); ▼ Decrease.
Visualizations
Signaling Pathway of Corticosteroid-Induced Skin Atrophy
Caption: Mechanism of glucocorticoid-induced skin atrophy.
Experimental Workflow for a Co-Treatment Study
Caption: Workflow for an animal study on skin atrophy.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting common issues.
References
- 1. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 2. Topical Steroids and Skin Thinning Atrophy | TSW Assist [tswassist.com]
- 3. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Topical all-trans-retinoic acid prevents corticosteroid-induced skin atrophy without abrogating the anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0415766B1 - Use of retinoids for reversing glucocorticoid-induced skin atrophy - Google Patents [patents.google.com]
- 7. Efficacy of 0.05% Topical Tretinoin to Treat Glucocorticoid‐Induced Skin Atrophy in a Self‐Controlled Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biological Rationale for Use of Vitamin D Analogs in Combination With Corticosteroids for the Topical Treatment of Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. New vitamin D analogs in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of steroid atrophy with hyaluronic acid filler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Shortened treatment duration of glucocorticoid-induced skin atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Side effects of clobetasone - NHS [nhs.uk]
- 14. What are the side effects of Clobetasone Butyrate? [synapse.patsnap.com]
- 15. au.gsk.com [au.gsk.com]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Corticosteroid-induced atrophy and barrier impairment measured by non-invasive methods in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Dermal thickening with enhanced collagen contents and epidermal thinning during maturation of dorsal-lateral pig skin. [frontiersin.org]
- 20. Elucidation of collagen content in different anatomical regions of the dermis of donkeys (Equus asinus): histomorphometric and ultrastructural study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Concurrent application of tretinoin (retinoic acid) partially protects against corticosteroid-induced epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Clobetasone Butyrate Formulations
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) to address challenges in stabilizing experimental clobetasone (B1204786) butyrate (B1204436) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for clobetasone butyrate in topical formulations?
A1: Clobetasone butyrate is susceptible to several degradation pathways, with thermal and photolytic degradation being the most significant.[1] Studies on forced degradation show that the drug experiences notable decomposition when exposed to wet heat and light.[1] Conversely, it has demonstrated relative stability against acidic and basic hydrolysis, and only insignificant decomposition under oxidative stress.[1] The nature of the formulation, including its composition and the excipients used, can significantly influence these degradation mechanisms.[2][3]
Q2: How does the formulation vehicle (e.g., cream vs. ointment) impact the stability of clobetasone butyrate?
A2: The choice of vehicle is critical for stability. Ointments, which are typically anhydrous or have a fatty continuous phase, generally offer a more stable environment and are less prone to microbial contamination.[4] Creams, which are often oil-in-water emulsions, have an aqueous phase that can make them more susceptible to microbial growth and potentially certain chemical degradation pathways, possibly leading to a shorter in-use shelf-life.[4]
Q3: Which excipients should I consider to prevent photodegradation?
A3: To mitigate photodegradation, the inclusion of a UV filtering agent is highly effective. For instance, in studies with the corticosteroid desonide, the addition of benzophenone-3 (BP-3) at a low concentration (0.3%) was shown to enhance photostability significantly, with approximately 98% of the drug remaining after 15 hours of direct UVA radiation exposure.[5] While traditional antioxidants may not be sufficient to prevent photolysis, they can be crucial for inhibiting oxidative degradation.[5]
Q4: What role do antioxidants play, and how do I select the right one?
A4: Antioxidants prevent oxidative degradation by neutralizing free radicals.[6] The selection of an antioxidant depends on the formulation's vehicle.
-
For oil-based or anhydrous formulations: Phenolic antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Vitamin E (α-tocopherol) are suitable due to their solubility in organic solvents and oils.[6]
-
For aqueous-based formulations (creams, gels): Water-soluble antioxidants such as ascorbic acid (Vitamin C), citric acid, and sodium metabisulfite (B1197395) are commonly used.[6] It is also important to consider the pH of the formulation, as the activity of some antioxidants is pH-dependent. For example, sodium metabisulfite is more active in an acidic pH range.[6]
Q5: How does pH influence the stability of clobetasone butyrate?
A5: Maintaining an optimal pH is crucial for preventing hydrolytic degradation of the ester group in corticosteroids.[2][3] For clobetasone butyrate, a validated stability-indicating HPLC method utilizes a mobile phase with a pH of 6.0.[1][7] In a study on clobetasol (B30939) propionate, a related corticosteroid, maximum stability was observed at a pH of 3.23 in an aqueous solution.[8] Deviations from the optimal pH can lead to accelerated degradation.[8] Therefore, pH adjustment and buffering are critical steps in formulation development.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Formulation shows a yellow or brownish discoloration over time. | Oxidative Degradation | Incorporate an appropriate antioxidant. For oil-based vehicles, consider BHA, BHT, or Vitamin E. For aqueous vehicles, use ascorbic acid or sodium metabisulfite.[6] Ensure packaging minimizes oxygen exposure. |
| Loss of potency observed after exposure to laboratory lighting or sunlight. | Photodegradation | Add a UV filtering agent like benzophenone-3 to the formulation.[5] Store all experimental formulations in light-resistant packaging. |
| Significant degradation detected in accelerated stability studies at elevated temperatures. | Thermal Degradation | Re-evaluate the excipient composition for potential incompatibilities.[2] Optimize the manufacturing process to avoid excessive heat. Store the product under recommended temperature conditions. |
| Inconsistent results in stability assays. | Analytical Method Issues | Develop and validate a stability-indicating analytical method, such as the reversed-phase HPLC method, to ensure it can separate the active pharmaceutical ingredient (API) from its degradation products.[1][9] |
| Phase separation or changes in viscosity in a cream formulation. | Emulsion Instability | Review the emulsifying agents and co-solvents. The physical stability of the vehicle is essential for ensuring the chemical stability of the API. Ointments are generally more physically stable than creams.[4] |
Quantitative Data on Clobetasone Butyrate Degradation
The following table summarizes the results from a forced degradation study on clobetasone butyrate, highlighting its susceptibility to various stress conditions.
Table 1: Forced Degradation of Clobetasone Butyrate [1]
| Stress Condition | % Drug Degraded | Major Degradation Product Peak (Retention Time) |
| Acid Hydrolysis | No degradation | N/A |
| Alkali Hydrolysis | No degradation | N/A |
| Oxidative (H₂O₂) | 1-2% (Insignificant) | N/A |
| Wet Heat | 21.24% | 9.0 min |
| Photolytic | 17.88% | 1.5 min and 9.9 min |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol is for the quantitative determination of clobetasone butyrate in experimental formulations, adapted from validated methods.[1][7][9]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol and Water (84:16 v/v), with pH adjusted to 6.0.[1][7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of clobetasone butyrate reference standard in the mobile phase. Create a series of working solutions (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase to establish linearity.[1][7]
-
Sample Solution: Accurately weigh a quantity of the experimental formulation and extract the clobetasone butyrate using the mobile phase as the diluent. Ensure the final concentration is within the linear range of the assay. Filter the solution through a 0.22 µm filter before injection.[7]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the clobetasone butyrate content by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure to assess the stability of clobetasone butyrate under various stress conditions.[1]
1. Acid and Alkali Hydrolysis:
-
Treat the drug solution with acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH).
-
Reflux for a specified period, then neutralize the solutions.
-
Dilute with mobile phase to the target concentration and analyze by HPLC.
2. Oxidative Degradation:
-
Treat the drug solution with hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a specified time.
-
Dilute with mobile phase and analyze by HPLC.
3. Thermal Degradation (Wet Heat):
-
Place the drug solution in a controlled-temperature oven (e.g., 80°C) for a specified duration.
-
Cool, dilute with mobile phase, and analyze by HPLC.
4. Photolytic Degradation:
-
Expose the drug solution to a light source providing UV irradiation (e.g., in a photostability chamber) for a defined period.
-
Dilute with mobile phase and analyze by HPLC.
5. Evaluation:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Key Degradation Pathways for Clobetasone Butyrate Formulations.
Caption: Experimental Workflow for Formulation Stability Testing.
Caption: Logic for Selecting Stabilizers Based on Degradation Type.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. scirp.org [scirp.org]
- 4. aensiweb.com [aensiweb.com]
- 5. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagronacademy.us [fagronacademy.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
Validation & Comparative
Clobetasone Butyrate and Hydrocortisone in Eczema Treatment: A Comparative Review of Efficacy
In the management of atopic dermatitis, commonly known as eczema, topical corticosteroids remain a cornerstone of therapy. Among the available options, clobetasone (B1204786) butyrate (B1204436) and hydrocortisone (B1673445) are frequently prescribed. This guide provides a comparative analysis of their efficacy, drawing upon data from clinical investigations to inform researchers, scientists, and drug development professionals.
Efficacy Data Summary
Clinical studies have sought to elucidate the comparative efficacy of clobetasone butyrate and hydrocortisone in treating eczema. The following tables summarize the key quantitative findings from two notable double-blind, randomized controlled trials.
Table 1: Efficacy in Adult Patients with Symmetrical Eczema
| Efficacy Metric | Clobetasone Butyrate (0.05%) | Hydrocortisone Butyrate (0.1%) | Study Population | Duration |
| Physician Preference | 7 cases | 9 cases | 40 adults | 2 weeks |
| Equal Response | \multicolumn{2}{c | }{24 cases} | 40 adults | 2 weeks |
| Healed Lesions | 8 cases | 10 cases | 40 adults | 2 weeks |
Data from Lassus A. (1979). Clobetasone butyrate and hydrocortisone butyrate in the treatment of eczema: a double-blind comparison. Curr Med Res Opin.[1]
Table 2: Efficacy in Pediatric Patients with Bilateral Eczema
| Efficacy Metric | Clobetasone Butyrate | Hydrocortisone | Study Population | Duration |
| Patient Preference | 63% | 37% | 21 children | 3 weeks |
| Reduction in Total Scores | Greater reduction (statistically significant at 3 weeks) | Significant reduction from baseline | 21 children | 3 weeks |
Data from Haribhakti PB. (1982). Comparative Study of Clobetasone Butyrate Cream (eumovate) and Hydrocortisone Cream in Children with Eczema. Indian J Dermatol Venereol Leprol.[2][3]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of their findings.
Lassus A. (1979) Study Protocol:
This study utilized a double-blind, bilateral comparison design in 40 adult patients with symmetrical eczematous lesions.[1] Each patient served as their own control, with one side of the body being treated with 0.05% clobetasone butyrate cream and the other with 0.1% hydrocortisone butyrate cream. The treatment was administered for a duration of two weeks. The primary outcome measures were the physician's preference for one treatment over the other and the number of lesions that had completely healed by the end of the study period. The study also monitored for the occurrence of any local side effects.[1]
Haribhakti PB. (1982) Study Protocol:
This investigation was a double-blind, randomized, controlled trial involving 21 children with bilateral eczema.[2][3] Patients were randomly assigned to receive either clobetasone butyrate cream or hydrocortisone cream for the treatment of their eczematous lesions over a three-week period. The primary efficacy endpoint was the reduction in pre-treatment total scores of eczema severity, with a statistically significant difference between the two treatments being a key finding. Patient preference for the treatment was also recorded. The study design aimed to minimize bias through its randomized and double-blind nature. The safety profile was assessed by monitoring for any adverse effects throughout the study.[2][3]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and study designs, the following diagrams are provided.
References
- 1. Clobetasone butyrate and hydrocortisone butyrate in the treatment of eczema: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Clobetasone Butyrate Cream (eumovate) and Hydrocortisone Cream in Children with Eczema - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Comparative Study of Clobetasone Butyrate Cream (eumovate) and Hydrocortisone Cream in Children with Eczema [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Clobetasone Butyrate and Betamethasone Valerate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used topical corticosteroids, Clobetasone (B1204786) Butyrate (B1204436) (a moderate-potency steroid) and Betamethasone (B1666872) Valerate (B167501) (a potent steroid), in the context of psoriasis research. While direct head-to-head preclinical data in psoriasis models is limited, this document synthesizes available data on their relative potency, mechanisms of action, and the standard experimental protocols used for their evaluation.
Comparative Potency and Efficacy Data
The primary method for determining the potency of topical corticosteroids is the vasoconstrictor (skin blanching) assay, which measures the degree of pallor induced on the skin—a direct indicator of the drug's anti-inflammatory potential. Based on this standardized assay, Betamethasone Valerate is classified as a potent corticosteroid, whereas Clobetasone Butyrate is categorized as moderately potent.
While a clinical study in patients with atopic or contact dermatitis found 0.05% clobetasone butyrate cream to be as effective as 0.1% betamethasone valerate cream, the higher intrinsic potency of betamethasone valerate is generally considered advantageous for treating the more pronounced inflammation and hyperproliferation characteristic of psoriasis plaques.[1]
| Feature | Clobetasone Butyrate 0.05% | Betamethasone Valerate 0.1% | Data Source |
| Potency Class | Moderate (Class IV) | Potent (Class III) | Potency Ranking Charts |
| Primary Evaluation Assay | Vasoconstrictor (Skin Blanching) Assay | Vasoconstrictor (Skin Blanching) Assay | Stoughton-McKenzie Method |
| Mechanism of Action | Anti-inflammatory, Antiproliferative, Immunosuppressive | Anti-inflammatory, Antiproliferative, Immunosuppressive | Glucocorticoid Receptor Binding |
| Atrophogenic Potential | Lower | Higher | Preclinical Models |
| Systemic Absorption | Minimal with appropriate use | Low, but higher than Clobetasone Butyrate | Clinical Studies |
Mechanism of Action: Glucocorticoid Signaling Pathway
Both clobetasone butyrate and betamethasone valerate exert their effects through the same fundamental pathway. As glucocorticoids, they diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR). This binding event causes the dissociation of heat shock proteins, allowing the steroid-GR complex to translocate into the nucleus. Inside the nucleus, it suppresses inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and AP-1, and by upregulating the expression of anti-inflammatory proteins.[2] This dual action reduces the production of key psoriasis-related cytokines (e.g., IL-17, IL-23, TNF-α) and inhibits the hyperproliferation of keratinocytes.[2][3]
Caption: Mechanism of action for glucocorticoids in suppressing inflammatory gene expression.
Experimental Protocols
Imiquimod (B1671794) (IMQ)-Induced Psoriasis-Like Mouse Model
This is the most common and robust in vivo model for screening anti-psoriatic drugs. It effectively replicates key features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, and infiltration of immune cells driven by the IL-23/IL-17 axis.[4][5][6][7]
Methodology:
-
Animal Model: Typically, 8-12 week old BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved dorsal skin and sometimes the ear for 5-7 consecutive days.[5]
-
Treatment Groups:
-
Vehicle Control (e.g., cream base)
-
Clobetasone Butyrate 0.05% cream
-
Betamethasone Valerate 0.1% cream
-
Positive Control (e.g., Clobetasol Propionate 0.05%)
-
-
Drug Application: Test articles are applied topically to the inflamed area, typically once or twice daily, starting from day 2 or 3 of IMQ induction.
-
Efficacy Readouts:
-
Macroscopic Scoring (mPASI): Daily scoring of erythema (redness), scaling, and skin thickness on a 0-4 scale.
-
Ear Thickness: Measured daily using a digital caliper as a quantitative measure of inflammation.
-
Histological Analysis: At the end of the study, skin biopsies are collected, sectioned, and stained (H&E) to measure epidermal thickness and assess immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples are analyzed using qPCR or ELISA to quantify levels of key cytokines like IL-17A, IL-23, and TNF-α.
-
Caption: A typical workflow for evaluating corticosteroids in an IMQ-induced psoriasis mouse model.
Human Skin Blanching (Vasoconstrictor) Assay
This in vivo assay is the regulatory standard for determining the bioequivalence and relative potency of topical corticosteroid formulations. It relies on the ability of corticosteroids to constrict the microvasculature in the upper dermis, leading to visible skin blanching.
Methodology (Stoughton-McKenzie Method):
-
Subjects: Healthy human volunteers with fair skin, on which blanching is easily observable, are recruited.
-
Application Sites: Multiple small sites (e.g., 1 cm²) are marked on the flexor surface of the forearms.
-
Drug Application: A standardized, small amount (e.g., 5-10 µL) of each test formulation (Clobetasone Butyrate, Betamethasone Valerate, positive/negative controls) is applied to the designated sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a set period, often 6 to 16 hours, to enhance drug penetration.
-
Assessment: After the occlusion period and a subsequent rest period (e.g., 2 hours), trained and blinded observers visually score the intensity of blanching at each site. A standardized scale (e.g., 0 = no blanching, 4 = maximal blanching) is used.
-
Quantitative Measurement (Optional): A chromameter can be used to provide an objective, instrumental measurement of the change in skin color (specifically the a* value, which represents redness), reducing subjectivity.
-
Data Analysis: The scores are plotted over time, and the area under the curve (AUC) is calculated to determine the overall potency and bioavailability of each formulation.
References
- 1. Steroid-induced vasoconstriction: glucocorticoid antagonist studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobetasone butyrate compared with betamethasone valerate in the treatment of atopic and contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. A. W. MacKenzie and R. B. Stoughton, “A Method for Comparing Percutaneous Absorption of Steroids,” Archives of Dermatology, Vol. 86, No. 11, 1962, pp. 608-610. doi10.1001/archderm.1962. 01590110044005 - References - Scientific Research Publishing [scirp.org]
- 5. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmp-compliance.org [gmp-compliance.org]
Atopic Dermatitis in Children: A Comparative Analysis of Clobetasone Butyrate and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Two Leading Topical Treatments for Pediatric Atopic Dermatitis.
Atopic dermatitis (AD), a chronic inflammatory skin disease, poses a significant therapeutic challenge in the pediatric population. The selection of an appropriate topical agent is crucial for managing symptoms, minimizing side effects, and improving the quality of life for young patients. This guide provides a detailed comparison of two commonly prescribed treatments: clobetasone (B1204786) butyrate (B1204436), a mid-potency corticosteroid, and tacrolimus (B1663567), a topical calcineurin inhibitor. We present a synthesis of clinical trial data, detailed experimental protocols, and a visualization of the distinct molecular pathways through which these agents exert their therapeutic effects.
Performance Data: Head-to-Head Clinical Trials
The efficacy of clobetasone butyrate and tacrolimus in pediatric atopic dermatitis has been directly compared in clinical studies. The following tables summarize the key quantitative outcomes from this research, focusing on standardized measures of disease severity.
Table 1: Efficacy of 0.1% Tacrolimus Ointment vs. 0.05% Clobetasone Butyrate Ointment [1][2][3]
| Outcome Measure | 0.1% Tacrolimus Ointment | 0.05% Clobetasone Butyrate Ointment | p-value |
| Mean EASI Score Reduction at 4 Weeks | Significantly greater reduction | Less reduction compared to Tacrolimus | < 0.05 |
| Patients with ≥75% EASI Improvement at 4 Weeks | 86% | 57% | N/A |
EASI: Eczema Area and Severity Index. Data from a monocentric prospective open-label comparative study involving 200 patients aged 2–10 years with mild to moderate AD. The treatment duration was 4 weeks with a 12-week follow-up.[1][2][3]
Table 2: Efficacy of 0.03% Tacrolimus Ointment vs. 0.05% Clobetasone Butyrate Cream [4][5]
| Outcome Measure | 0.03% Tacrolimus Ointment | 0.05% Clobetasone Butyrate Cream | Combination Therapy |
| Patients with ≥75% mEASI Improvement at 4 Weeks | 53.3% | 73.3% | 93.3% |
| Patients with Excellent Improvement/Clearance at 4 Weeks | 13.3% | 66.7% | 93.3% |
mEASI: modified Eczema Area and Severity Index. Data from an open, randomized, comparative study with 45 patients.[4][5]
Table 3: Common Adverse Events in Comparative Trials
| Adverse Event | Tacrolimus Ointment | Clobetasone Butyrate Ointment/Cream |
| Skin Burning | Higher incidence, transient | Lower incidence |
| Pruritus (Itching) | Common at initiation | Less common |
| Skin Atrophy | Not reported in studies | Potential risk with long-term use |
Experimental Protocols
The data presented above are derived from studies with specific methodologies. Understanding these protocols is essential for interpreting the results.
Protocol 1: Das et al. (2020) - 0.1% Tacrolimus vs. 0.05% Clobetasone Butyrate[1][2][3]
-
Study Design: A monocentric, prospective, open-label comparative study.
-
Participants: 200 patients, aged 2 to 10 years, with mild to moderate atopic dermatitis affecting ≤ 50% of the total body surface area.
-
Intervention: Patients were randomly assigned to receive either 0.1% tacrolimus ointment or 0.05% clobetasone butyrate ointment.
-
Treatment Regimen: Application of the assigned treatment twice daily for a duration of 4 weeks.
-
Follow-up: Patients were followed up for a period of 12 weeks.
-
Primary Efficacy Endpoint: The change in the Eczema Area and Severity Index (EASI) score from baseline.
-
Secondary Efficacy Endpoint: The physician's global evaluation of clinical response.
-
Safety Assessment: Monitoring and recording of all adverse events.
Protocol 2: Sikder et al. (2005) - 0.03% Tacrolimus vs. 0.05% Clobetasone Butyrate[4][5]
-
Study Design: An open, randomized, and comparative study.
-
Participants: 45 patients with moderate to severe atopic dermatitis involving ≤50% of the total body surface area.
-
Intervention Groups:
-
Arm A: 0.03% tacrolimus ointment twice daily.
-
Arm B: 0.05% clobetasone butyrate cream twice daily.
-
Arm C: 0.05% clobetasone butyrate cream in the morning and 0.03% tacrolimus ointment in the evening.
-
-
Treatment Regimen: Treatment duration was 4 weeks.
-
Follow-up: A follow-up period of 6 weeks.
-
Primary Efficacy Endpoint: The modified Eczema Area and Severity Index (mEASI) and the extent of the affected Body Surface Area (BSA).
Below is a visual representation of a typical clinical trial workflow for comparing these two treatments.
Signaling Pathways and Mechanisms of Action
Clobetasone butyrate and tacrolimus achieve their anti-inflammatory effects through distinct molecular pathways.
Clobetasone Butyrate: Glucocorticoid Receptor Pathway
Clobetasone butyrate, as a corticosteroid, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[6][7] This binding event triggers a conformational change in the GR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.[6] Inside the nucleus, the GR-ligand complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortin-1.[6] Lipocortin-1, in turn, inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[6]
Tacrolimus: Calcineurin Inhibition Pathway
Tacrolimus is a macrolide lactone that exerts its immunosuppressive effects by inhibiting calcineurin.[8][9] It first binds to an intracellular protein called FK-binding protein 12 (FKBP12).[8][9] The resulting tacrolimus-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8]
The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT).[8][9] Phosphorylated NF-AT cannot enter the nucleus. By blocking its dephosphorylation, tacrolimus effectively prevents its nuclear translocation and subsequent activation of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, which are key drivers of the inflammatory response in atopic dermatitis. Tacrolimus also inhibits the transcription of other pro-inflammatory cytokines such as IL-3, IL-4, IL-5, TNF-α, and GM-CSF.[10]
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Efficacy and safety of 0.1% Tacrolimus ointment versus 0.05% Clobetasone butyrate ointment in childhood atopic dermatitis | Prasad Das | Forum Dermatologicum [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. jpad.com.pk [jpad.com.pk]
- 5. jpad.com.pk [jpad.com.pk]
- 6. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 7. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 8. Tacrolimus - Wikipedia [en.wikipedia.org]
- 9. Management of Atopic Dermatitis: The Role of Tacrolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
A Comparative Analysis of the Anti-inflammatory Activity of Clobetasone Butyrate and Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two commonly used topical corticosteroids: clobetasone (B1204786) butyrate (B1204436) and mometasone (B142194) furoate. The information presented is supported by experimental data and established pharmacological principles to aid in research and development decisions.
Introduction and Mechanism of Action
Clobetasone butyrate and mometasone furoate are synthetic glucocorticoids designed for topical application to treat inflammatory skin conditions such as eczema and psoriasis.[1][2][3] Their therapeutic effect stems from their potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[4][5]
The anti-inflammatory mechanism for both compounds is initiated by their binding to cytosolic glucocorticoid receptors (GR).[5][6] Upon binding, the receptor-steroid complex undergoes a conformational change and translocates to the cell nucleus.[7] Within the nucleus, this complex modulates gene expression through two primary pathways:
-
Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This downregulates the expression of genes encoding for pro-inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[6][8]
-
Transactivation: The complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, upregulating the production of anti-inflammatory proteins.[5][6] A key protein induced is lipocortin-1 (also known as annexin-1), which inhibits the enzyme phospholipase A2.[1][5] This action blocks the release of arachidonic acid from cell membranes, thereby preventing its conversion into potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6][7]
By suppressing these inflammatory cascades, both corticosteroids effectively reduce the cardinal signs of inflammation, including redness, swelling, and itching.[5]
Comparative Potency and Efficacy
Topical corticosteroids are classified into potency groups, ranging from mild (Class VII) to ultra-potent (Class I). This classification is primarily based on their ability to induce vasoconstriction in the skin, which correlates with their anti-inflammatory efficacy.
Mometasone furoate is consistently classified as a "potent" corticosteroid, typically falling into Class III.[9][10][11] Clobetasone butyrate is considered a "moderate" or "medium-potency" corticosteroid, generally placed in Class IV or V.[12][13][14] Therefore, mometasone furoate is considered to have a higher intrinsic anti-inflammatory potency than clobetasone butyrate.
| Feature | Clobetasone Butyrate | Mometasone Furoate |
| Chemical Name | (16β)-21-Chloro-9-fluoro-16-methyl-3,11,20-trioxopregna-1,4-dien-17-yl butyrate | 9α,21-Dichloro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-(2-furoate) |
| Common Concentration | 0.05%[2] | 0.1%[15] |
| Potency Class | Moderate (Class IV/V)[13][14] | Potent (Class III)[9][11] |
| Primary Indications | Eczema, dermatitis, psoriasis[1][2] | Atopic dermatitis, psoriasis, allergic rhinitis[7] |
| Relative Potency | Less potent | More potent[12][15] |
Clinical studies have supported these potency classifications. A review of clinical trials indicated that mometasone furoate 0.1% applied once daily was comparable to or significantly more effective than other potent corticosteroids that required more frequent application.[15][16] In a study involving children with various dermatoses, mometasone furoate 0.1% was compared favorably against clobetasone butyrate 0.05%.[15]
Experimental Protocols
The anti-inflammatory activity of topical corticosteroids is assessed using a variety of in vivo and in vitro experimental models.
Vasoconstrictor Assay (VCA)
The VCA is a standardized in vivo pharmacodynamic assay used to determine the bio-potency of topical corticosteroid formulations. The principle is that corticosteroids cause vasoconstriction of the microvasculature in the dermis, leading to visible skin blanching.[17] The degree and duration of this blanching effect are proportional to the steroid's potency.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases and who demonstrate a clear vasoconstrictive response to a reference corticosteroid are enrolled.
-
Site Application: A predetermined amount (e.g., 10 µL) of the test formulations (clobetasone butyrate and mometasone furoate) and a reference standard are applied to marked, randomized sites on the flexor surface of the forearms.
-
Occlusion & Duration: The application sites are typically left uncovered. The duration of application is varied (e.g., 0.5, 1, 2, 4, 6 hours) to establish a dose-duration response curve.[18]
-
Assessment: After the specified duration, the formulation is removed. The degree of skin blanching (pallor) is assessed at multiple time points post-removal (e.g., 2, 4, 8, 12, 24 hours).
-
Quantification: The blanching response is quantified using either a visual scoring scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or, more objectively, with a chromameter that measures changes in skin color.[17]
-
Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time. A higher AUEC indicates greater potency. The results for clobetasone butyrate and mometasone furoate are compared against each other and the reference standard.
References
- 1. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 2. About clobetasone - NHS [nhs.uk]
- 3. Clobetasone butyrate - Wikipedia [en.wikipedia.org]
- 4. Mometasone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 7. What is Mometasone Furoate used for? [synapse.patsnap.com]
- 8. Mometasone furoate for the treatment of asthma_Chemicalbook [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 11. wwl.nhs.uk [wwl.nhs.uk]
- 12. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 13. gpnotebook.com [gpnotebook.com]
- 14. pharmacyplanet.com [pharmacyplanet.com]
- 15. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gmp-compliance.org [gmp-compliance.org]
- 18. remedypublications.com [remedypublications.com]
Validating the Efficacy of Clobetasone Butyrate in Animal Models of Skin Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clobetasone (B1204786) butyrate's performance against other corticosteroids in preclinical animal models of skin inflammation. The data presented is curated from peer-reviewed studies to assist in the evaluation and validation of its therapeutic potential.
Executive Summary
Clobetasone butyrate (B1204436), a moderately potent corticosteroid, has demonstrated significant anti-inflammatory efficacy in various animal models of skin inflammation. Comparative studies reveal its superiority to hydrocortisone (B1673445) and its comparable efficacy to betamethasone (B1666872) valerate (B167501) in reducing key inflammatory markers such as edema. Notably, clobetasone butyrate exhibits a favorable safety profile, causing less epidermal thinning than other corticosteroids, a critical factor in the development of topical dermatological treatments.
Comparative Efficacy of Clobetasone Butyrate
The anti-inflammatory activity of clobetasone butyrate has been primarily evaluated in the croton oil-induced ear edema model in rats and the epidermal thinning model in pigs. These studies provide quantitative endpoints to compare its efficacy against other corticosteroids.
Croton Oil-Induced Ear Edema in Rats
This model is a well-established method for assessing the efficacy of topical anti-inflammatory agents. Croton oil induces an acute inflammatory response characterized by significant edema (swelling). The percentage reduction in edema is a direct measure of the anti-inflammatory potency of the test compound.
| Treatment Group | Dose | Mean Edema Reduction (%) | Statistical Significance (p-value) | Reference |
| Clobetasone Butyrate (with Biopolymer) | 5 mg/ml | 78.3 | < 0.05 | [1] |
| Clobetasol (B30939) Propionate (B1217596) (with Biopolymer) | 5 mg/ml | 82.1 | < 0.05 | [1] |
| Eumosone (Clobetasone Butyrate 0.05%) | Commercial | 65.2 | < 0.05 | [1] |
| Tenovate (Clobetasol Propionate 0.05%) | Commercial | 71.4 | < 0.05 | [1] |
| Control (Croton Oil only) | - | 0 | - | [1] |
Table 1: Comparison of the anti-inflammatory effect of clobetasone butyrate and clobetasol propionate formulations on croton oil-induced ear edema in rats.[1]
Epidermal Thinning in Pigs
A significant side effect of long-term topical corticosteroid use is skin atrophy, characterized by the thinning of the epidermis. The domestic pig is a relevant model for this assessment due to the anatomical and physiological similarities of its skin to human skin.
| Treatment Group | Concentration | Mean Epidermal Thickness (µm) | Comparison to Control | Reference |
| Clobetasone Butyrate | 0.05% | Less thinning than other steroids except hydrocortisone | Favorable | [2][3] |
| Hydrocortisone | 1% | Minimal thinning | Favorable | [2][3] |
| Betamethasone Valerate | 0.1% | Significant thinning | Less favorable | [2] |
| Fluocinolone Acetonide | 0.025% | Significant thinning | Less favorable | [2] |
| Clobetasol Propionate | 0.05% | Significant thinning | Less favorable | [2] |
Table 2: Comparative effect of clobetasone butyrate and other topical corticosteroids on epidermal thickness in the domestic pig.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Croton Oil-Induced Ear Edema in Rats
Objective: To assess the acute topical anti-inflammatory activity of a substance.
Animals: Male Wistar rats (150-200g).[1]
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for 5-7 days with a 12-hour light/dark cycle and access to standard rat diet and water ad libitum.[1]
-
Induction of Inflammation: An irritant solution is prepared containing croton oil, ethanol, pyridine, and ethyl ether.[4][5] A fixed volume (e.g., 0.02 ml) of the croton oil solution, with or without the test compound, is applied to the outer surface of the right ear of each rat.[1] The left ear serves as the control.
-
Treatment Application: The test compounds (clobetasone butyrate, other corticosteroids, or vehicle) are dissolved in the croton oil solution and applied topically.[1]
-
Evaluation of Edema: After a specified period (e.g., 4 hours), the animals are euthanized.[1] Circular sections (e.g., 8mm diameter) are punched out from both the treated and untreated ears and weighed.[1][5]
-
Data Analysis: The difference in weight between the two ear punches is calculated as a measure of the edematous response. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only croton oil.[1]
Mandatory Visualizations
Signaling Pathway of Clobetasone Butyrate in Skin Inflammation
Clobetasone butyrate exerts its anti-inflammatory effects through multiple signaling pathways. Upon penetrating the skin, it binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression and the inhibition of pro-inflammatory mediators.
Caption: Signaling pathway of clobetasone butyrate in skin inflammation.
Experimental Workflow for Evaluating Anti-inflammatory Efficacy
The following diagram outlines the typical workflow for assessing the efficacy of topical anti-inflammatory agents in an animal model.
Caption: General experimental workflow for skin inflammation models.
References
- 1. japsonline.com [japsonline.com]
- 2. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of clobetasone butyrate and other topical steroids on skin thickness of the domestic pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. asianjpr.com [asianjpr.com]
Cross-reactivity and sensitization potential of clobetasone butyrate compared to other corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clobetasone (B1204786) butyrate's cross-reactivity and sensitization potential relative to other corticosteroids. The information is compiled from various studies to assist researchers and drug development professionals in understanding the allergenic profile of this moderately potent corticosteroid.
Introduction to Corticosteroid Sensitization
Allergic contact dermatitis (ACD) to corticosteroids is a known, though often under-diagnosed, clinical issue. Sensitization can lead to chronic or worsening dermatitis despite treatment. Understanding the cross-reactivity patterns among different corticosteroids is crucial for appropriate patient management and for the development of new, safer topical steroid formulations. Corticosteroids are classified into groups based on their chemical structure, which helps predict potential cross-reactions.
Clobetasone butyrate (B1204436) is classified as a Group D1 corticosteroid. This group is generally considered to have a lower sensitization potential compared to other groups.
Comparative Sensitization Potential: Patch Test Data
Patch testing is the gold standard for diagnosing allergic contact dermatitis. The following table summarizes the prevalence of positive patch test reactions to various corticosteroids from a large-scale study conducted by the North American Contact Dermatitis Group (NACDG) between 2007 and 2014. While this study did not include clobetasone butyrate directly, it provides valuable data on related and commonly used corticosteroids, offering a comparative perspective on sensitization rates.
| Corticosteroid | Corticosteroid Group | Number of Patients Tested | Percentage of Positive Reactions (%) |
| Tixocortol-21-pivalate | A | 17,978 | 2.26 |
| Budesonide | B | 17,978 | 0.87 |
| Hydrocortisone-17-butyrate | D2 | 17,978 | 0.43 |
| Clobetasol-17-propionate | D1 | 17,978 | 0.32 |
| Desoximetasone | C | 17,978 | 0.16 |
Data from the North American Contact Dermatitis Group (2007-2014)
It is important to note that allergy to clobetasone butyrate, although uncommon, has been reported in case studies. In some instances, patients with a positive patch test to clobetasone butyrate also reacted to clobetasol (B30939) propionate (B1217596), suggesting a potential for cross-reactivity between these two Group D1 steroids.[1]
Cross-Reactivity Patterns of Corticosteroids
The classification of corticosteroids into groups is based on their molecular structure and is a key tool in predicting cross-reactivity. A patient sensitized to one corticosteroid in a particular group is at a higher risk of reacting to other corticosteroids within the same group.
| Group | Structural Characteristics | Representative Corticosteroids |
| A | Hydrocortisone type | Hydrocortisone, Prednisolone, Tixocortol pivalate |
| B | Triamcinolone acetonide type (acetonides) | Triamcinolone acetonide, Budesonide, Fluocinonide |
| C | Betamethasone type (non-esterified) | Betamethasone, Dexamethasone, Desoximetasone |
| D1 | Halogenated esters with C16 methylation | Clobetasone butyrate , Clobetasol propionate, Betamethasone valerate, Mometasone furoate, Fluticasone propionate |
| D2 | Labile prodrug esters without C16 methylation | Hydrocortisone-17-butyrate, Hydrocortisone-17-valerate, Prednicarbate |
Based on the classification of corticosteroids for predicting cross-reactivity.[2]
dot
Figure 1. Corticosteroid cross-reactivity groups.
Experimental Protocols
Patch Testing for Corticosteroid Allergy
Patch testing is the primary method for identifying the causative agent in allergic contact dermatitis.
Objective: To determine if a patient has a delayed-type hypersensitivity reaction to a specific corticosteroid.
Methodology:
-
Allergen Preparation: Corticosteroids are typically prepared in a suitable vehicle, such as petrolatum or ethanol, at a standardized concentration. For screening purposes, a series of corticosteroids representing the different cross-reactivity groups is used.
-
Application: Small amounts of the prepared allergens are applied to the patient's back using Finn Chambers® on Scanpor® tape. The locations of the allergens are carefully mapped.
-
Occlusion: The patches remain in place for 48 hours, during which time the patient is advised to avoid getting their back wet.
-
Reading: The patches are removed at 48 hours, and an initial reading is performed. A second reading is typically done at 72 or 96 hours. In some cases, a later reading at day 7 may be necessary to detect delayed reactions.
-
Interpretation: The test sites are evaluated for signs of an allergic reaction, such as erythema, papules, and vesicles. The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria.
dot
Figure 2. Workflow for patch testing.
In Vitro Lymphocyte Proliferation Assay
In vitro methods, such as the lymphocyte proliferation assay (LPA) or lymphocyte transformation test (LTT), can be used to assess the T-cell mediated immune response to drugs, including corticosteroids. These assays measure the proliferation of lymphocytes upon exposure to an antigen.
Objective: To quantify the proliferative response of a patient's lymphocytes when exposed to various corticosteroids in vitro.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: The isolated PBMCs are cultured in a 96-well plate.
-
Stimulation: The cells are exposed to various concentrations of the corticosteroids being tested (e.g., clobetasone butyrate, hydrocortisone, dexamethasone). A positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone) are included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours to allow for lymphocyte proliferation.[3]
-
Assessment of Proliferation:
-
[3H]-Thymidine Incorporation: A common method involves adding radiolabeled thymidine (B127349) to the cultures. Proliferating cells incorporate the thymidine into their DNA. The amount of incorporated radioactivity is measured and is proportional to the degree of cell proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which correlates with cell number. The yellow MTT tetrazolium salt is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is quantified by measuring the absorbance.[3]
-
-
Data Analysis: The results are typically expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) or optical density (OD) in the presence of the corticosteroid to the mean CPM or OD of the negative control.
References
A Double-Blind, Comparative Analysis of Clobetasone Butyrate and Alclometasone Dipropionate in Pediatric Dermatitis
In the management of pediatric dermatitis, the selection of a topical corticosteroid requires a careful balance between efficacy and safety. This guide provides a comparative analysis of two commonly prescribed low-to-moderate potency corticosteroids: clobetasone (B1204786) butyrate (B1204436) 0.05% and alclometasone (B1664502) dipropionate 0.05%. The data presented is derived from a key randomized, double-blind, parallel-group clinical trial involving children with atopic dermatitis.
Comparative Efficacy
Both clobetasone butyrate and alclometasone dipropionate demonstrated comparable efficacy in the treatment of atopic dermatitis in a pediatric population over a two-week period.[1][2] A randomized, double-blind, parallel-group study involving 43 children showed that both treatments were effective.[1][2] The average reduction in disease signs, including erythema, induration, and pruritus, was 86% for the clobetasone butyrate-treated group and 85% for the alclometasone dipropionate-treated group at the end of the trial.[1][2]
The physician's global evaluation of symptoms also indicated similar outcomes. In the clobetasone butyrate group, 10 out of 21 patients were rated as having their symptoms cleared, while in the alclometasone dipropionate group, 9 out of 22 patients were rated as cleared.[1][2]
| Efficacy Parameter | Clobetasone Butyrate 0.05% | Alclometasone Dipropionate 0.05% |
| Average Reduction in Disease Signs | 86% | 85% |
| Physician's Global Evaluation (Symptoms Cleared) | 10/21 patients | 9/22 patients |
Safety and Tolerability
Safety was evaluated through patient-reported and clinically observed adverse experiences.[1][2] Both treatments were well-tolerated by the pediatric patients in the study.[1] No systemic side effects were reported for either medication.[2] In a separate study comparing alclometasone dipropionate to hydrocortisone (B1673445) butyrate, mild stinging was reported by two patients in the alclometasone dipropionate group.[3][4][5]
Experimental Protocols
The primary data for this comparison is based on a randomized, double-blind, parallel-group clinical trial.[1][2]
-
Treatment Arms:
-
Method of Administration: A thin layer of the assigned cream was applied to the affected areas twice daily.[1][2]
-
Efficacy Assessment:
-
Safety Assessment: Monitoring of patient-reported and clinically observed adverse events.[1][2]
Below is a visualization of the experimental workflow for the comparative study.
Topical Corticosteroid Potency
Both clobetasone butyrate and alclometasone dipropionate are generally classified as low to moderate potency topical corticosteroids.[6][7][8] This makes them suitable options for pediatric use and for application on sensitive skin areas where higher potency steroids might increase the risk of adverse effects.
Conclusion
Based on the available double-blind comparative data, clobetasone butyrate 0.05% and alclometasone dipropionate 0.05% are equally effective and well-tolerated for the short-term treatment of pediatric atopic dermatitis.[1][2] The choice between these two agents may be guided by physician experience, formulary availability, and individual patient factors. For long-term management, as with all topical corticosteroids, the lowest effective potency should be used for the shortest necessary duration to minimize potential side effects.
References
- 1. Alclometasone dipropionate cream 0.05% versus clobetasone butyrate cream 0.05%. A controlled clinical comparison in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical comparison of alclometasone dipropionate cream 0.05% with hydrocortisone butyrate cream 0.1% in the treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Comparison of Alclometasone Dipropionate Cream 0·05% with Hydrocortisone Butyrate Cream 0·1% in the Treatment of Atopic Dermatitis in Children | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dermauk.co.uk [dermauk.co.uk]
- 7. wwl.nhs.uk [wwl.nhs.uk]
- 8. droracle.ai [droracle.ai]
A Comparative Analysis of the Therapeutic Index of Clobetasone Butyrate and Other Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of clobetasone (B1204786) butyrate (B1204436) in comparison to other commonly used topical steroids: hydrocortisone (B1673445), betamethasone (B1666872) valerate, and mometasone (B142194) furoate. The therapeutic index, a ratio that compares the therapeutic effects of a drug to its toxic effects, is a critical parameter in drug development and clinical use. For topical corticosteroids, this translates to balancing anti-inflammatory efficacy with local and systemic side effects. This document presents quantitative data from experimental studies, details of methodologies, and visual representations of key pathways and workflows to aid in the objective assessment of these compounds.
Comparative Efficacy and Safety Profile
The therapeutic utility of a topical corticosteroid is determined by its ability to effectively manage inflammatory skin conditions while minimizing adverse effects such as skin atrophy and systemic absorption. The following tables summarize the key parameters that define the therapeutic index of clobetasone butyrate and its comparators.
| Parameter | Clobetasone Butyrate (0.05%) | Hydrocortisone (1%) | Betamethasone Valerate (0.1%) | Mometasone Furoate (0.1%) |
| Potency Classification | Moderate Potency[1][2] | Low Potency | Potent | Potent |
| Primary Indication | Eczema and dermatitis of all types[1] | Mild inflammatory skin conditions | Moderate to severe inflammatory dermatoses | Corticosteroid-responsive dermatoses |
| Clinical Efficacy | More effective than 1% hydrocortisone for eczema.[1] | Effective for mild dermatoses. | Effective for moderate to severe dermatoses. | Comparable or better efficacy than other potent steroids in clinical trials. |
| Vasoconstrictor Potential | Good activity in vasoconstriction tests.[3] | Low | High | High |
| Skin Thinning Potential | Minimal; comparable to 1% hydrocortisone in short-term use.[1] | Low | Higher potential for atrophy with prolonged use. | Low atrophogenic potential. |
| Systemic Absorption | Negligible; low systemic activity.[1][3][4] A study showed a maximum plasma level of 0.6 ng/ml after application of 30g of ointment.[5] | 1-7% on normal skin; up to 15-30% on inflamed skin.[3] | 0.1% to 2.8% of the applied dose detected in urine.[3][6] | Approximately 0.4% (cream) to 0.7% (ointment). |
Experimental Data on Therapeutic Index Parameters
A comprehensive evaluation of the therapeutic index requires a closer look at the experimental data that underpin the classifications and clinical understanding of these topical corticosteroids.
Vasoconstrictor Assay Data
The vasoconstrictor assay is the gold standard for determining the potency of topical corticosteroids. It measures the degree of skin blanching (vasoconstriction) induced by the steroid.
| Steroid | Vasoconstrictor Assay Results |
| Clobetasone Butyrate | Reproducibly causes vasoconstriction.[7] |
| Betamethasone Valerate | Reproducibly causes vasoconstriction.[7] |
Note: Specific ED50 values from direct comparative vasoconstrictor assays are not consistently available in the public domain. The potency classification is a well-established surrogate for this measure.
Skin Atrophy (Thinning) Data
Skin thinning is a significant local side effect that limits the long-term use of topical corticosteroids. It is assessed through various methods, including radiographic and ultrasound techniques.
| Steroid | Experimental Findings on Skin Thinning |
| Clobetasone Butyrate (0.05%) | In a study on pigs, caused less epidermal thinning than other tested steroids except for 1% hydrocortisone. A review of clinical trials concluded no clinically significant difference in skin thinning potential compared to 1.0% hydrocortisone with short-term use.[1] |
| Hydrocortisone (1%) | Generally considered to have a low potential for causing skin atrophy. |
| Betamethasone Valerate (0.1%) | Pulsed ultrasound detected dermal thinning after 2 days of treatment. |
| Mometasone Furoate (0.1%) | Exhibits low atrophogenicity due to lower affinity for dermal cells compared to epidermal cells. |
Systemic Absorption Data
Systemic absorption of topical corticosteroids can lead to hypothalamic-pituitary-adrenal (HPA) axis suppression and other systemic side effects. This is a critical safety consideration, especially in pediatric patients or with long-term use over large surface areas.
| Steroid | Systemic Absorption Profile |
| Clobetasone Butyrate (0.05%) | Described as having negligible systemic absorption and minimal effect on HPA axis function, even under conditions of maximal absorption.[1][3] One study reported a maximum plasma concentration of 0.6 ng/ml after application of 30g of ointment.[5] |
| Hydrocortisone (1%) | Systemic absorption is approximately 1-7% on intact skin, but can increase to 15-30% on inflamed or damaged skin.[3] In patients with erythroderma, 4-19% of a 500mg topical dose was absorbed systemically over 24 hours.[5][6] |
| Betamethasone Valerate (0.1%) | Urinary excretion studies in patients with skin diseases detected 0.1% to 2.8% of the topically applied dose.[3][6] |
| Mometasone Furoate (0.1%) | Percutaneous absorption is low, around 0.4% for the cream and 0.7% for the ointment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of these topical corticosteroids.
Vasoconstrictor Assay Protocol (General)
The vasoconstrictor assay is a pharmacodynamic study that measures the skin blanching effect of a topical corticosteroid.
-
Subject Selection: Healthy volunteers with no history of skin diseases and who demonstrate a clear vasoconstrictive response to a known potent corticosteroid are selected.
-
Application Sites: Multiple small sites are marked on the flexor surface of the forearms.
-
Dosing: A standardized amount of the test and reference topical corticosteroid formulations are applied to the marked sites. The duration of application can be varied to determine a dose-response relationship (ED50).
-
Occlusion: In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.
-
Assessment: At specified time points after application and removal of the product, the degree of vasoconstriction (blanching) is assessed. This can be done visually by a trained observer using a graded scale or objectively using a chromameter, which measures changes in skin color.
-
Data Analysis: The vasoconstriction scores or chromameter readings are plotted against time or dose duration to determine the potency of the formulation.
Skin Atrophy Measurement Protocol
The potential of a topical corticosteroid to cause skin thinning is a key safety parameter.
-
Subject Selection: Healthy volunteers are recruited for the study.
-
Treatment Application: The topical corticosteroid and a placebo or comparator are applied to designated areas on the forearms daily for a specified period (e.g., several weeks).
-
Measurement Techniques:
-
Radiographic Technique: A soft tissue X-ray of the skin is taken, and the thickness of the dermal shadow is measured.
-
Pulsed Ultrasound: High-frequency ultrasound is used to create a cross-sectional image of the skin, allowing for precise measurement of the epidermal and dermal thickness.
-
-
Data Analysis: The skin thickness measurements before, during, and after the treatment period are compared to determine the degree of atrophy caused by the corticosteroid.
Visualizing Key Concepts
To further aid in the understanding of the mechanisms and workflows involved in the evaluation of topical corticosteroids, the following diagrams are provided.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. drugs.com [drugs.com]
- 3. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Urinary detection of corticosteroid in topical treatment of skin disease by 19F MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Systemic effects of topically applied clobetasone 17-butyrate ointment--comparative studies with hydrocortisone 17-butyrate ointment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trials of clobetasone butyrate and flurandrenolone in atopic eczema
This comparison guide provides a detailed analysis of a head-to-head clinical trial comparing the efficacy and safety of clobetasone (B1204786) butyrate (B1204436) and flurandrenolone for the treatment of atopic eczema. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two topical corticosteroids.
Executive Summary
A key clinical study directly compared 0.05% clobetasone butyrate with 0.0125% flurandrenolone in the treatment of atopic eczema in a pediatric population. The trial demonstrated that both treatments were effective in improving or healing lesions in the majority of patients. While a trend in treatment preference favored clobetasone butyrate, this difference did not reach statistical significance.[1][2][3] This suggests a comparable clinical efficacy between the two compounds in this patient group.
Data Presentation
Table 1: Summary of a Head-to-Head Clinical Trial
| Parameter | Clobetasone Butyrate 0.05% | Flurandrenolone 0.0125% | Reference |
| Indication | Atopic Eczema | Atopic Eczema | [1][2][3] |
| Patient Population | 71 children with bilateral symmetrical atopic eczema lesions | 71 children with bilateral symmetrical atopic eczema lesions | [1][2][3] |
| Dosage Form | Cream or Ointment | Cream or Ointment | [1][2][3] |
| Treatment Regimen | Twice daily application | Twice daily application | [1][2][3] |
| Treatment Duration | 1 week | 1 week | [1][2][3] |
| Primary Outcome | Lesions improved or healed in the majority of patients. A non-statistically significant trend in treatment preference favored clobetasone butyrate. | Lesions improved or healed in the majority of patients. | [1][2][3] |
Experimental Protocols
Study Design: A Head-to-Head, Left-vs-Right Comparison
A clinical trial was conducted to directly compare the efficacy of clobetasone butyrate and flurandrenolone in a real-world clinical setting.
-
Patient Selection: The study enrolled 71 children diagnosed with bilateral, symmetrical atopic eczema lesions. This specific inclusion criterion allowed for a within-patient comparison, minimizing inter-individual variability.[1][2][3]
-
Randomization: In each patient, one side of the body was treated with 0.05% clobetasone butyrate cream or ointment, while the contralateral side was treated with 0.0125% flurandrenolone cream or ointment. This methodology ensured that each patient served as their own control.[1][2][3]
-
Treatment: Both medications were applied twice daily for a duration of one week.[1][2][3]
-
Outcome Assessment: The primary efficacy endpoint was the clinical improvement or healing of the eczematous lesions. Treatment preference was also recorded.[1][2][3]
Mandatory Visualization
Clinical Trial Workflow
Caption: Workflow of the head-to-head clinical trial comparing clobetasone butyrate and flurandrenolone.
Signaling Pathway: Mechanism of Action of Clobetasone Butyrate
Clobetasone butyrate, a topical corticosteroid, exerts its anti-inflammatory effects by modulating gene expression.[4][5] It binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.[4][5]
Caption: Simplified signaling pathway for the anti-inflammatory action of clobetasone butyrate.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical evaluation of clobetasone butyrate in the treatment of children with atopic eczema, and its effect on plasma corticosteroid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
- 5. What is Clobetasone Butyrate used for? [synapse.patsnap.com]
In vitro vasoconstrictor assay to compare potencies of clobetasone butyrate and clobetasol propionate
An in-depth guide for researchers and drug development professionals on the comparative vasoconstrictor potencies of clobetasol (B30939) propionate (B1217596) and clobetasone (B1204786) butyrate (B1204436), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the vasoconstrictor potencies of two commonly used topical corticosteroids: clobetasol propionate and clobetasone butyrate. The vasoconstrictor assay is a well-established in vivo method used to determine the bioequivalence and relative potency of topical corticosteroid formulations. The degree of skin blanching, or vasoconstriction, is directly proportional to the potency of the corticosteroid. This guide will delve into the experimental protocols for this assay, present available quantitative and qualitative data for these two compounds, and illustrate the underlying signaling pathways.
Potency Classification and Performance Data
Topical corticosteroids are categorized into different potency classes based on their vasoconstrictive properties and clinical efficacy.[1][2] Clobetasol propionate is consistently classified as a "super-potent" or "ultra-high potency" (Class I) topical corticosteroid, making it one of the most potent options available for the treatment of severe dermatoses.[1][2][3] In contrast, clobetasone butyrate is categorized as a "moderate" potency (Class IV) corticosteroid.[3]
| Corticosteroid | Potency Classification | Quantitative Data (Vasoconstrictor Assay) |
| Clobetasol Propionate 0.05% | Super-potent (Class I)[1][2] | ED50: Approximately 0.52 hours (31 minutes) in a study on Caucasian skin. Other studies have reported ED50 values of 0.42 hours (cream) and 0.40 hours (ointment) in Chinese skin, and 36 minutes in Caucasians. |
| Clobetasone Butyrate 0.05% | Moderate (Class IV)[3] | Specific ED50 values from comparative in vitro vasoconstrictor assays are not widely published. However, its classification as a moderate potency steroid indicates a significantly lower vasoconstrictive effect compared to clobetasol propionate.[4][5] |
Experimental Protocols
The vasoconstrictor assay is a critical tool for assessing the potency of topical corticosteroids. Below is a detailed methodology for conducting this assay.
In Vitro Vasoconstrictor Assay Protocol
This protocol is a generalized representation based on established methodologies for determining the vasoconstrictor potential of topical corticosteroids.
Objective: To quantify and compare the vasoconstrictor potency of clobetasol propionate and clobetasone butyrate by measuring the degree of skin blanching.
Materials:
-
Clobetasol propionate and clobetasone butyrate formulations (e.g., cream or ointment).
-
Healthy human volunteers (screened for corticosteroid responsiveness).
-
Chromameter (for quantitative colorimetric measurement of skin blanching).
-
Occlusive dressings.
-
Calibrated pipettes or syringes for precise application.
-
Skin markers.
-
Data recording software.
Procedure:
-
Subject Selection and Screening: Recruit healthy volunteers with no known skin conditions or allergies to corticosteroids. Screen subjects for their responsiveness to a known corticosteroid to ensure a detectable blanching response.
-
Site Demarcation: Mark multiple, uniform application sites on the flexor surface of the forearms of each subject.
-
Baseline Measurement: Before application, measure the baseline skin color of each application site using a chromameter. The a* value (representing the red-green spectrum) is typically used to quantify blanching.
-
Product Application: Apply a precise and standardized amount of each corticosteroid formulation to the designated sites.
-
Occlusion: Cover the application sites with an occlusive dressing to enhance penetration.
-
Exposure Duration (Dose-Response): To determine the ED50, apply the formulations for a range of durations (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours).[6]
-
Removal of Formulation: At the end of each exposure period, carefully remove the occlusive dressing and any residual formulation from the skin.
-
Post-Application Measurements: Measure the skin blanching at predetermined time points after removal (e.g., 2, 4, 6, 8, 12, and 24 hours) using the chromameter.
-
Data Analysis:
-
Calculate the change in the a* value from baseline for each time point.
-
Plot the blanching response against the duration of application.
-
Fit the data to a maximal effect (Emax) model to determine the ED50 for each compound.
-
Mandatory Visualizations
Experimental Workflow: In Vitro Vasoconstrictor Assay
Caption: Workflow of the in vitro vasoconstrictor assay.
Signaling Pathway: Corticosteroid-Induced Vasoconstriction
Topical corticosteroids exert their vasoconstrictive effects through a well-defined intracellular signaling pathway. The process begins with the diffusion of the corticosteroid across the cell membrane of vascular smooth muscle cells in the dermis.
Caption: Corticosteroid signaling pathway in vasoconstriction.
The binding of the corticosteroid to its cytosolic glucocorticoid receptor leads to a conformational change and activation of the receptor complex.[7][8] This activated complex then translocates to the nucleus, where it modulates the transcription of target genes.[7][8] This genomic action results in an increased synthesis of proteins that promote vasoconstriction and a decreased synthesis of mediators that cause vasodilation, ultimately leading to the observable skin blanching.[9]
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 4. Clobetasone butyrate, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. droracle.ai [droracle.ai]
- 8. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Clobetasone Butyrate: A Guide for Laboratory Professionals
The correct disposal of clobetasone (B1204786) butyrate (B1204436), a synthetic corticosteroid, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of clobetasone butyrate waste effectively.
Immediate Safety and Disposal Plan
Disposal of clobetasone butyrate must always comply with local, state, and federal regulations, which can vary significantly.[1] It is the responsibility of the waste generator to correctly classify and manage the waste.[2][3]
Core Principle: Do not dispose of clobetasone butyrate with household garbage or flush it down the drain.[4] The recommended practice is to engage a licensed hazardous material disposal company for proper treatment and disposal, typically via incineration.[5][6][7]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of clobetasone butyrate from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all waste streams containing clobetasone butyrate, including pure active pharmaceutical ingredient (API), contaminated labware (e.g., vials, gloves, weighing paper), and solutions.
-
Segregate clobetasone butyrate waste from other chemical and biological waste streams to prevent cross-contamination and ensure proper handling.
-
-
Personal Protective Equipment (PPE):
-
Packaging and Labeling:
-
Place all clobetasone butyrate waste into a designated, leak-proof, and sealable container.
-
Clearly label the container with "Hazardous Waste," the chemical name "Clobetasone Butyrate," and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
If your institution does not have an EHS department, contract a licensed waste disposal company.[5][6] Provide them with the Safety Data Sheet (SDS) for clobetasone butyrate to ensure they can handle it appropriately.
-
All waste must be tracked, and documentation of its transfer and destruction should be maintained according to regulatory requirements.[1][7]
-
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate exposure risks.
-
Minor Spills (Powder):
-
Avoid generating dust.[1] Do not dry sweep.
-
Wear appropriate PPE, including a dust respirator.[1]
-
Gently dampen the spilled powder with water to prevent it from becoming airborne.[1]
-
Carefully scoop or vacuum the material. If using a vacuum, it must be equipped with a HEPA filter.[1]
-
Place the collected material and all contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[1]
-
-
Major Spills:
Disposal Options Summary
The following table summarizes the primary disposal methods and associated guidelines for clobetasone butyrate.
| Disposal Method | Target Waste Stream | Key Guidelines & Regulations |
| Licensed Waste Disposal | Pure API, contaminated labware, spill cleanup materials. | Primary Recommended Method. Must be handled in accordance with local, state, and federal regulations.[1] Entrust to a licensed company for incineration or burial in an authorized landfill.[5][6] |
| Recycling | Unused, uncontaminated material. | Consult the manufacturer for recycling options. This is generally not applicable for laboratory waste that has been opened or used.[1] |
| Landfill (via licensed contractor) | Solid waste forms. | Containers should be punctured to prevent reuse before being buried at an authorized landfill by a licensed contractor.[1] |
| Sewer/Drain Disposal | Not Applicable. | Prohibited. Do not allow the product to enter the sewage system.[4] EPA strongly advises against this practice for all pharmaceuticals.[2] |
| Household Trash | Not Applicable. | Prohibited for laboratory settings. This method is only suggested for household medicines when no take-back programs are available and is not suitable for professional research environments.[4][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of clobetasone butyrate waste in a laboratory setting.
Caption: Workflow for the proper disposal of clobetasone butyrate waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
